Aphidicolin
Description
This compound is an antimitotic and antiviral metabolite of the mould Cephalosporium aphidicola. It inhibits DNA polymerase alpha and blocks DNA replication.
This compound has been reported in Nigrospora oryzae, Pleospora bjoerlingii, and other organisms with data available.
An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOAYPPHIUXJR-APNQCZIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036711 | |
| Record name | Aphidicolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38966-21-1, 69926-98-3 | |
| Record name | Aphidicolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aphidicolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Aphidicolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aphidicolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APHIDICOLIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APHIDICOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aphidicolin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin is a tetracyclic diterpenoid antibiotic that has become an invaluable tool in cell biology and cancer research due to its specific and reversible inhibition of eukaryotic DNA replication. This technical guide provides an in-depth overview of the discovery, biological origin, and mechanism of action of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation and application in cell synchronization, and a visualization of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Discovery and Origin
This compound was first isolated in 1972 by Hesp and his colleagues from the fungus Cephalosporium aphidicola. The structure of this novel antibiotic was elucidated and confirmed through single-crystal X-ray diffraction studies. Cephalosporium aphidicola was originally isolated from an aphid, hence the name of the compound. The fungal classification has since been updated, and the producing organism is also known as Acremonium aphidicola. While initially identified from C. aphidicola, this compound has also been found to be a secondary metabolite of other fungi, including Nigrospora oryzae.
Physicochemical and Spectroscopic Data
This compound's unique tetracyclic diterpenoid structure is the basis for its biological activity. A summary of its key physicochemical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₄ | |
| Molecular Weight | 338.48 g/mol | |
| CAS Number | 38966-21-1 | |
| Appearance | White crystalline solid | |
| Melting Point | 227-233 °C | |
| Optical Rotation | [α]²⁷_D_ +12° (c=1 in methanol) | |
| Solubility | Soluble in DMSO, methanol, ethanol. Poorly soluble in water. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H-NMR (CDCl₃, δ) | Signals corresponding to methyl groups, hydroxyl groups, and the complex tetracyclic proton environment. |
| ¹³C-NMR (CDCl₃, δ) | 20 distinct carbon signals confirming the diterpenoid structure. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 339.2533, consistent with the molecular formula C₂₀H₃₄O₄. |
| Infrared (IR) ν_max_ (KBr) | Strong absorption bands for hydroxyl groups (~3400 cm⁻¹). |
| Ultraviolet (UV) | No significant absorption in the UV region. |
Experimental Protocols
Isolation and Purification of this compound from Cephalosporium aphidicola
The following is a generalized protocol for the extraction and purification of this compound from a fungal culture. Yields and specific chromatographic conditions may vary depending on the strain and culture conditions.
Materials:
-
Culture of Cephalosporium aphidicola
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard analytical equipment (rotary evaporator, chromatography columns, etc.)
Protocol:
-
Fungal Fermentation: Inoculate a suitable liquid medium with Cephalosporium aphidicola and incubate for 10-14 days at 25°C with shaking.
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC. This compound can be visualized on TLC plates using a suitable staining reagent (e.g., ceric sulfate spray followed by heating).
-
-
Crystallization: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them to dryness. Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline this compound.
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Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.
Cell Synchronization using this compound
This compound is widely used to synchronize eukaryotic cells at the G1/S boundary of the cell cycle. The following is a general protocol for cell synchronization. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
Cultured eukaryotic cells (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
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Flow cytometer and DNA staining dye (e.g., propidium iodide)
Protocol:
-
Cell Seeding: Plate the cells at a density that will not lead to confluence by the end of the experiment. Allow the cells to attach and resume proliferation (typically 24 hours).
-
This compound Treatment: Add this compound to the culture medium to a final concentration typically ranging from 1 to 5 µg/mL. The optimal concentration should be determined to arrest DNA synthesis without inducing significant cytotoxicity.
-
Incubation: Incubate the cells with this compound for a period equivalent to one cell cycle (e.g., 16-24 hours). This allows cells that were in S, G2, or M phase to progress through the cell cycle and arrest at the G1/S boundary, while cells in G1 will also arrest at this point.
-
Release from Block: To release the cells from the G1/S block, wash the cells twice with warm PBS to remove the this compound-containing medium. Then, add fresh, pre-warmed complete culture medium.
-
Analysis of Synchrony: To monitor the progression of the synchronized cell population through the S phase and into G2/M, harvest cells at different time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours).
-
Flow Cytometry: Fix the harvested cells, stain them with a DNA-binding fluorescent dye, and analyze the DNA content by flow cytometry. This will allow for the quantification of the percentage of cells in each phase of the cell cycle at each time point.
Mechanism of Action and Cellular Effects
This compound is a specific and reversible inhibitor of B-family DNA polymerases, which includes DNA polymerase α and δ in eukaryotes. It does not inhibit DNA polymerase β or γ, nor does it affect prokaryotic DNA polymerases. The inhibition is competitive with dCTP.
By inhibiting DNA polymerase α and δ, this compound effectively blocks DNA replication, leading to an arrest of the cell cycle at the early S phase. This reversible arrest has made this compound a standard tool for synchronizing cell cultures for studies of cell cycle progression.
Table 3: Inhibition of DNA Polymerases by this compound
| DNA Polymerase | Inhibition Status | Ki Value |
| DNA Polymerase α | Inhibited | ~0.2 µM |
| DNA Polymerase δ | Inhibited | |
| DNA Polymerase ε | Inhibited | |
| DNA Polymerase β | Not Inhibited | |
| DNA Polymerase γ | Not Inhibited |
Signaling Pathways and Experimental Workflows
The inhibition of DNA replication by this compound triggers a cellular response that involves cell cycle checkpoint activation. The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying its effects.
Caption: Mechanism of this compound-induced S-phase arrest.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Aphidicolin on DNA Polymerase
Abstract
This compound, a tetracyclic diterpenoid mycotoxin isolated from the mold Cephalosporium aphidicola, is a highly specific and reversible inhibitor of B-family DNA polymerases in eukaryotes and some viruses.[1][2][3][4] Its potent antimitotic and antiviral properties stem from its ability to arrest the cell cycle at the G1/S border or in the early S phase by stalling DNA replication.[3][5][6] This document provides a comprehensive technical overview of the molecular mechanism of this compound's inhibitory action on DNA polymerase, details key experimental methodologies used to elucidate this mechanism, presents quantitative inhibition data, and describes the downstream cellular consequences of its activity.
Core Mechanism of Action
This compound's primary molecular target is the B-family of DNA polymerases, which includes the main eukaryotic replicative polymerases: Pol α, Pol δ, and Pol ε.[1][3][7] It does not affect prokaryotic DNA polymerases or other eukaryotic polymerases like Pol β or γ.[6][8] The inhibitory action is not due to direct binding with the DNA template but rather an interaction at or near the dNTP binding site on the polymerase-DNA complex.[1][9][10]
Mode of Inhibition: Competitive with dNTPs
Kinetic studies have firmly established that this compound acts as a competitive inhibitor with respect to deoxyribonucleoside triphosphates (dNTPs).[11] The inhibition is complex and can show preference depending on the specific polymerase and the template sequence.
-
DNA Polymerase α: For DNA polymerase α, this compound exhibits a strong competitive inhibition primarily against dCTP.[12][13][14][15] However, it can also compete with the other three dNTPs, albeit with different efficiencies.[11] The inhibition proceeds through the formation of a stable ternary complex consisting of the DNA polymerase, the DNA template-primer, and this compound (Pol α-DNA-Aphidicolin).[11] The affinity of this compound is highest when the template base to be replicated is a guanine, thus competing most effectively with the incoming dCTP.[1][11] The inhibition constant (Ki) is significantly lower in this context.[11]
-
DNA Polymerase δ and ε: this compound also inhibits DNA polymerases δ and ε.[3][7] For Pol ε, this compound competes with all four dNTPs, and unlike Pol α, it binds with roughly equal affinity regardless of the next template base.[16]
Structural Basis of Inhibition
Crystallographic studies of the human DNA polymerase α catalytic core in a ternary complex with an RNA-primed DNA template and this compound have provided profound insights into its mechanism.[1][2][17]
-
Binding Pocket: this compound, despite having no structural homology to dNTPs, docks into the hydrophobic pocket at the enzyme's active site designated for the incoming nucleotide.[1][2] This pocket is formed by the terminal base pair of the primer-template duplex and several key amino acid residues, including Tyr865, Leu864, and Asn954.[2]
-
Template Distortion: A critical feature of the inhibition is that this compound binding causes a steric clash that rotates the unpaired template guanine base by approximately 118 degrees, displacing it from the active site.[1][2] This conformational change physically blocks the binding of the correct incoming dNTP (dCTP), thereby halting DNA synthesis.[1][17]
Quantitative Inhibition Data
The inhibitory potency of this compound varies between different B-family DNA polymerases and species. The following table summarizes key quantitative data from various studies.
| DNA Polymerase | Organism/Cell Line | Inhibition Value (Ki / IC50) | Notes |
| DNA Polymerase α | Calf Thymus | Ki ≈ 0.2 µM | When the next template base is guanine (competing with dCTP).[11] |
| DNA Polymerase α | Calf Thymus | Ki is 10-fold higher | When the next template base is not guanine.[11] |
| DNA Polymerase α | Sea Urchin | Ki ≈ 0.44 µg/mL (for deoxythis compound) | Competitive inhibition with respect to dCTP.[13] |
| DNA Polymerase α | Human (HCT-116 cells) | IC50 ≈ 9 µM | Cell proliferation assay.[7] |
| DNA Polymerase α | Generic | IC50 ≈ 2.4 - 16 µM | General reported values.[18] |
| DNA Polymerase ε | Calf Thymus | Ki ≈ 0.6 µM | Competes with all four dNTPs relatively equally.[16] |
| Varicella-Zoster Virus (VZV) | In vitro | EC50 ≈ 0.5-0.6 µM | Antiviral activity with low cytotoxicity.[7][19] |
Experimental Protocols & Visualizations
The mechanism of this compound has been elucidated through a variety of biochemical and structural biology techniques.
DNA Polymerase Inhibition Assay (Kinetic Analysis)
This is a fundamental assay to determine the mode of inhibition and quantify potency (Ki, IC50).
Objective: To measure the rate of DNA synthesis by a purified DNA polymerase in the presence and absence of this compound and varying concentrations of dNTPs.
Detailed Methodology:
-
Reaction Mixture Preparation: A standard reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, dithiothreitol (DTT), and bovine serum albumin (BSA).
-
Substrate Preparation: A primed DNA template is used as the substrate. A common choice is poly(dA)/oligo(dT), a synthetic DNA template.[20]
-
Radiolabeling: One of the four dNTPs (e.g., dTTP) is radiolabeled, often with tritium ([³H]) or phosphorus-32 ([³²P]), to enable quantification of its incorporation into the new DNA strand.
-
Reaction Setup: Reactions are set up in microcentrifuge tubes or microplates. Each reaction contains the buffer, the primed DNA template, three unlabeled dNTPs at a fixed concentration, and the radiolabeled dNTP at varying concentrations.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the experimental tubes at several different fixed concentrations. Control tubes receive only the solvent.
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified DNA polymerase (e.g., Pol α, δ, or ε).[20]
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), allowing DNA synthesis to occur.[20]
-
Termination: The reaction is stopped by adding a solution containing a strong chelating agent like EDTA, which sequesters the Mg²⁺ ions essential for polymerase activity.[20]
-
Quantification: The reaction mixtures are spotted onto DE81 ion-exchange filter paper discs. The unincorporated radiolabeled dNTPs are washed away using an ammonium formate solution.[20] The amount of incorporated radioactivity, which is proportional to the amount of DNA synthesized, is measured using a liquid scintillation counter.[20]
-
Data Analysis: The reaction velocities are plotted against the substrate (labeled dNTP) concentration. Data are fitted to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor. Lineweaver-Burk or Dixon plots are then used to determine the mode of inhibition and the Ki value.
Caption: Workflow for a DNA Polymerase Inhibition Assay.
DNase I Footprinting Assay
This technique provides direct physical evidence of this compound stabilizing the polymerase on the DNA template.
Objective: To map the precise binding site of the DNA polymerase-aphidicolin complex on a DNA template.
Detailed Methodology:
-
DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end of one strand.
-
Complex Formation: The end-labeled DNA probe is incubated with purified DNA polymerase α in the presence of this compound to allow the stable Pol α-DNA-Aphidicolin ternary complex to form. A control reaction without polymerase and this compound is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to both reaction mixtures. DNase I cleaves the DNA backbone at accessible locations. Regions where the DNA polymerase is tightly bound are protected from cleavage.
-
Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified from the reaction mixture.
-
Gel Electrophoresis: The purified DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the cleavage sites. In the lane containing the polymerase-aphidicolin complex, there will be a gap in the ladder—the "footprint"—which indicates the region of the DNA that was protected from DNase I cleavage by the bound complex.
Cellular Consequences and Downstream Effects
The inhibition of replicative DNA polymerases by this compound triggers a cascade of cellular responses, making it a valuable tool for cell cycle studies.
Cell Cycle Arrest
By inhibiting DNA synthesis, this compound effectively blocks cells from progressing through the S phase of the cell cycle. This leads to an accumulation of cells at the G1/S boundary or in early S phase.[5][6][21] This effect is reversible; upon removal of this compound, the arrested cells can synchronously re-enter the cell cycle and proceed through S phase.[6][22] This property is widely exploited to synchronize cell populations for experimental studies.[2][9]
Induction of DNA Damage Response (DDR)
The stalling of replication forks caused by this compound is recognized by the cell as replication stress. This stress activates the DNA Damage Response (DDR) signaling pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[23][24]
-
ATR Pathway Activation: Stalled replication forks lead to the accumulation of single-stranded DNA (ssDNA), which recruits replication protein A (RPA) and subsequently the ATR-ATRIP complex.
-
Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its downstream effector kinase, Chk1.[24]
-
Cellular Outcomes: Activated Chk1 mediates the key outcomes of the replication checkpoint, including the inhibition of new replication origin firing, stabilization of the stalled replication forks, and prevention of premature entry into mitosis. This provides the cell with time to resolve the replication block before continuing the cell cycle. In some tumor cell lines, prolonged this compound treatment can lead to apoptosis.[7][25] In AtT-20 cells, this compound was shown to inhibit cell proliferation via the p53-GADD45β pathway.[25]
Caption: this compound-induced DNA Damage Response Pathway.
Conclusion
This compound is a powerful biological tool and a lead compound in drug development due to its specific and potent inhibition of eukaryotic B-family DNA polymerases. Its mechanism of action, involving competitive inhibition with dNTPs and the physical obstruction of the polymerase active site, is well-characterized through extensive kinetic and structural studies. By inducing replication stress and activating the DNA damage response pathway, this compound serves as an invaluable reagent for synchronizing cell cultures and studying the intricate processes of DNA replication, cell cycle control, and DNA repair. The detailed understanding of its interaction with DNA polymerase α provides a structural foundation for the rational design of novel and more effective anticancer and antiviral therapeutics.[1][2][17]
References
- 1. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 6. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Control of DNA replication and cell proliferation in eukaryotes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of DNA polymerase alpha inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA polymerase alpha by this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA polymerase epsilon: this compound inhibition and the relationship between polymerase and exonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural basis for inhibition of DNA replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 19. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 20. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aphidicolin: A Technical Guide to a Reversible DNA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin, a tetracyclic diterpenoid isolated from the mold Cephalosporium aphidicola, is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and δ.[1][2] By competitively inhibiting the incorporation of deoxycytidine triphosphate (dCTP), this compound effectively halts DNA replication, leading to cell cycle arrest at the G1/S boundary.[3][4][5] Its potent, specific, and reversible nature has established it as an invaluable tool in cell biology research, particularly for cell synchronization, studies of DNA replication and repair, and the induction of replication stress. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its application, and a discussion of its role in drug development.
Core Mechanism of Action
This compound exerts its inhibitory effect by targeting the B-family of eukaryotic DNA polymerases, primarily DNA polymerase α and, to a lesser extent, DNA polymerase δ.[1][2] The inhibition is of a competitive nature, where this compound occupies the dNTP binding site of the polymerase, showing the strongest competition with dCTP.[3][4][5] This blockage prevents the incorporation of nucleotides into the growing DNA strand, thereby stalling replication forks. The crystal structure of human DNA polymerase α in a complex with a DNA template and this compound reveals that the inhibitor not only blocks dCTP binding but also rotates the template guanine, providing a structural basis for its mechanism.[6] This specific and potent inhibition of the primary replicative polymerases leads to a swift cessation of DNA synthesis.
Reversibility and Cell Cycle Arrest
A key feature of this compound is the reversibility of its inhibitory action.[2][7] Upon removal of this compound from the cell culture medium, DNA synthesis resumes, and cells proceed synchronously through the S phase.[8][9] This property is fundamental to its widespread use for synchronizing cell populations at the G1/S transition.[10][11] Cells in G1 are prevented from entering S phase, while cells already in S phase are halted. Cells in G2 and M phases continue through the cycle until they reach the next G1/S boundary.[8][9] This leads to an accumulation of cells at the entry to S phase. The removal of the this compound block then allows for a synchronized wave of cells to progress through the cell cycle.
Quantitative Data Presentation
The effective concentration of this compound can vary depending on the cell line and the specific application. The following tables summarize key quantitative data for its use.
Table 1: Effective Concentrations of this compound for Cell Cycle Arrest in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| Human Fibroblasts | 0.5 - 5 µg/mL | 1 - 24 hours | Inhibition of DNA synthesis | [2][12] |
| L5178Y-S Cells | 0.5 µg/mL | 2 hours | 95% inhibition of DNA replication | [13] |
| Porcine Zygotes | 0.5 µM | 4 hours | Reversible inhibition of DNA replication | [14] |
| AtT-20 Cells | 1 µM | 24 hours | Induction of apoptosis | [1] |
| A2780 Cells | 6 µM | 24 hours | G1/S boundary synchronization | [15] |
Table 2: Inhibitory Constants (Ki) and IC50 Values of this compound
| Target | Organism/System | Value | Notes | Reference |
| DNA Polymerase α | Calf Thymus | Ki ≈ 0.2 µM | For dCTP incorporation | [6] |
| Varicella-zoster virus (VZV) | in vitro | EC50 = 0.5-0.6 µM | Low cytotoxicity | [1] |
| Mouse L Cells | in vitro | IC50 = 8.8 µM | Inhibition of [14C]acetate incorporation into desmosterol | [16] |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization at the G1/S Boundary
This protocol describes a standard method for synchronizing mammalian cells using a single this compound block.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture plates/flasks
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and will not become confluent by the end of the experiment. Allow cells to attach and resume proliferation for 12-24 hours.
-
This compound Treatment: Add this compound to the culture medium to a final concentration typically ranging from 1 to 5 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 12 to 24 hours. The duration of incubation can be optimized based on the cell cycle length of the specific cell line.
-
Release from Block: To release the cells from the G1/S block, aspirate the this compound-containing medium.
-
Washing: Wash the cells twice with pre-warmed PBS to ensure complete removal of the inhibitor.
-
Fresh Medium: Add fresh, pre-warmed complete culture medium.
-
Progression through S-phase: The cells will now synchronously progress through the cell cycle. Samples can be collected at various time points post-release for analysis (e.g., flow cytometry, Western blotting).
Protocol 2: Induction of Replication Stress and DNA Fiber Analysis
This compound is widely used to induce mild replication stress to study the DNA damage response (DDR) and replication fork dynamics. DNA fiber analysis is a powerful technique to visualize individual replication forks.
Materials:
-
Exponentially growing cells
-
This compound (low concentration, e.g., 0.075 - 0.6 µM)[17]
-
Thymidine analogs: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Lysis buffer
-
Silanized coverslips
-
Primary antibodies (anti-CldU, anti-IdU) and fluorescently labeled secondary antibodies
Methodology:
-
Induction of Mild Replication Stress: Treat cells with a low concentration of this compound for a defined period (e.g., 4 hours).[17]
-
Pulse Labeling:
-
Cell Harvest and Lysis: Harvest the cells and lyse them gently to release DNA fibers.
-
DNA Spreading/Combing: Spread or comb the DNA fibers onto silanized coverslips to stretch and align them.[20][21]
-
Immunofluorescence Staining:
-
Denature the DNA.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
-
Microscopy and Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. The lengths of the CldU and IdU tracks are measured to determine replication fork speed and other parameters.
This compound-Induced Replication Stress and Signaling Pathways
By stalling replication forks, this compound induces a cellular state known as replication stress. This activates the DNA damage response (DDR) pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[22][23] The uncoupling of helicase and polymerase activities at the stalled fork leads to the accumulation of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA).[24] This RPA-ssDNA filament serves as a platform for the recruitment and activation of ATR and its interacting protein ATRIP.[23][24] Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to coordinate a response that includes cell cycle arrest, stabilization of the stalled fork, and, if the stress is prolonged, induction of apoptosis.[22][23]
Role in Drug Development and Research
This compound's ability to induce replication stress and cell cycle arrest makes it a valuable tool in cancer research and drug development.
-
Synergistic Effects: this compound can act synergistically with other anticancer agents like vincristine and doxorubicin.[10]
-
Target Validation: By mimicking the effect of replication stress-inducing drugs, this compound can be used to study the cellular response to this type of damage and validate new drug targets within the DDR pathway.
-
Preclinical Studies: While this compound itself has limitations for clinical use due to low solubility and rapid clearance, derivatives like this compound glycinate have shown anti-tumor activity in murine models.[1] The structural information now available for the this compound-polymerase complex opens avenues for designing novel derivatives with improved pharmacological properties.[6]
-
Basic Research: It remains a cornerstone for studying fundamental cellular processes, including cell cycle control, DNA replication mechanisms, and the intricate network of DNA repair pathways.[10][25]
Conclusion
This compound is a potent and specific reversible inhibitor of DNA synthesis with a well-characterized mechanism of action. Its utility in synchronizing cell populations and inducing controlled replication stress has made it an indispensable tool for researchers. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for its effective application in the laboratory. As our understanding of the DNA damage response and its role in cancer progression deepens, this compound will continue to be a critical compound for both fundamental research and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and reversible inhibition by this compound in the alpha-like DNA polymerase of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 11. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of this compound on cell recovery and repair of DNA damage in irradiated human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of inhibition of DNA synthesis on recovery of X-irradiated L5178Y-S cells. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA replication profiling by molecular combing on single DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stochastic Endogenous Replication Stress Causes ATR-Triggered Fluctuations in CDK2 Activity that Dynamically Adjust Global DNA Synthesis Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin's Role in Cell Cycle G1/S Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin is a tetracyclic diterpenoid antibiotic derived from the mold Cephalosporium aphidicola.[1][2] It is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerases δ and ε.[3][4] This inhibitory action makes it a potent tool for arresting cells at the G1/S boundary of the cell cycle. By halting DNA replication, this compound induces a state of "replication stress," activating cellular checkpoint pathways that prevent entry into the S phase.[5][6] This guide provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it triggers to enforce G1/S arrest, relevant quantitative data, and detailed experimental protocols for its application in a research setting.
Core Mechanism of Action: Inhibition of DNA Polymerase α
This compound's primary molecular target is the B-family of DNA polymerases, particularly DNA polymerase α, which is crucial for the initiation of DNA replication.[7][8] The inhibition mechanism is complex; this compound primarily acts by competing with deoxycytidine triphosphate (dCTP) for binding to the polymerase active site.[8][9] This competition effectively stalls the replication fork, leading to the uncoupling of the replicative helicase and polymerase activities and the generation of stretches of single-stranded DNA (ssDNA).[5] This accumulation of ssDNA is the critical signal that initiates the DNA damage response (DDR) and activates the G1/S checkpoint. The arrest is reversible; upon removal of this compound, cells can synchronously re-enter the S phase, making it an invaluable tool for cell cycle synchronization studies.[1][10]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 3. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Response Resulting from Replication Stress Induced by Synchronization of Cells by Inhibitors of DNA Replication: Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin's Antiviral Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a well-characterized inhibitor of eukaryotic DNA synthesis.[1] Its specific mechanism of action, targeting the B-family of DNA polymerases, has made it a valuable tool in cell cycle research.[2][3] Beyond its application in cancer biology, this compound exhibits significant antiviral properties against a range of DNA viruses. This technical guide provides an in-depth exploration of the antiviral activities of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.
Core Mechanism of Antiviral Action
This compound's antiviral activity stems from its ability to specifically inhibit the DNA polymerases of certain viruses, thereby halting viral genome replication.[2][3] It primarily targets the alpha-like DNA polymerases, which are essential for the replication of many DNA viruses. The mechanism of inhibition is generally competitive with respect to deoxycytidine triphosphate (dCTP), although interactions with other deoxynucleoside triphosphates (dNTPs) have also been reported.[4][5] By binding to the viral DNA polymerase, this compound prevents the incorporation of dNTPs into the growing DNA chain, effectively terminating viral replication.[6]
Molecular Interaction with DNA Polymerase
Structural studies of this compound in complex with human DNA polymerase α have provided insights into its inhibitory mechanism. This compound occupies the dNTP-binding site of the polymerase, sterically hindering the access of the incoming nucleotide.[7] This interaction is stabilized by a network of contacts with amino acid residues within the active site. The tetracyclic structure of this compound fits into a hydrophobic pocket, and its hydroxyl groups form hydrogen bonds with the enzyme. This binding prevents the conformational changes required for catalysis and processive DNA synthesis.[7]
Caption: Mechanism of this compound's antiviral action.
Quantitative Antiviral Data
The antiviral efficacy of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent. A higher SI value indicates greater selectivity for viral targets over host cells.
| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 0.07 | >20 | >285 | [8][9] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | HFF | 0.5-0.6 | - | - | [10] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | 0.487 | - | - | [10] |
| Poxviridae | Vaccinia Virus | BSC-1, HeLa | >20 (for growth inhibition) | - | - | [11][12] |
| Poxviridae | Vaccinia Virus (Wild-type DNA Polymerase) | in vitro | ~75 | - | - | [11] |
| Poxviridae | Vaccinia Virus (Resistant DNA Polymerase) | in vitro | ~188 | - | - | [11] |
| Adenoviridae | Adenovirus | HeLa | Ineffective | - | - | [4] |
Note: "-" indicates data not available in the cited sources. The IC50 for vaccinia virus growth inhibition is presented as a concentration range as specific values were not provided in the source.
Detailed Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is the gold standard for quantifying the inhibition of viral replication.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero for HSV-1) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).
-
Overlay medium (e.g., 1% methylcellulose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Aspirate the culture medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound or a vehicle control to the respective wells.
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 value is determined by regression analysis of the dose-response curve.
Caption: Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity (CC50 Determination)
This colorimetric assay measures cell viability and is used to determine the cytotoxicity of a compound.
Materials:
-
Host cells in a 96-well plate.
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a cell-free control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The CC50 value is determined by regression analysis of the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
DNA Synthesis Inhibition Assay
This assay directly measures the effect of this compound on viral and cellular DNA synthesis.
Materials:
-
Virus-infected and uninfected host cells.
-
This compound stock solution.
-
[³H]-thymidine or other radiolabeled nucleoside.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
Procedure:
-
Cell Infection and Treatment: Infect host cells with the virus of interest. At the appropriate time post-infection, treat the cells with various concentrations of this compound. Uninfected cells are treated in parallel to assess the effect on cellular DNA synthesis.
-
Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Wash the cells with PBS and lyse them. Precipitate the DNA using cold TCA.
-
Measurement of Radioactivity: Collect the DNA precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radioactivity in treated cells to that in untreated controls to determine the percentage of inhibition of DNA synthesis.
Conclusion
This compound serves as a potent and specific inhibitor of certain viral DNA polymerases, making it a valuable tool for studying viral replication and a potential lead compound for antiviral drug development. Its activity against herpesviruses is particularly noteworthy. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively investigate and utilize the antiviral properties of this compound. Further research may focus on the development of this compound analogs with improved pharmacokinetic properties and a broader spectrum of antiviral activity.
References
- 1. Identification of Inhibitors that Block Vaccinia Virus Infection by Targeting the DNA Synthesis Processivity Factor D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on vaccinia virus: isolation of an this compound-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the effect of this compound on adenovirus DNA replication: evidence in support of a protein primer model of initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general protocol for evaluating the specific effects of DNA replication inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-activity relationships for the inhibition of DNA polymerase alpha by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of this compound on vaccinia virus: isolation of an this compound-resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Antimitotic Action of Aphidicolin: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Applications of a Potent DNA Polymerase Inhibitor in Eukaryotic Cells
Abstract
Aphidicolin, a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola, is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerase δ.[1][2][3] This specificity of action makes it a powerful tool for cell biology research, particularly in the study of the cell cycle and DNA replication. Its ability to arrest cells at the G1/S boundary or in early S phase has led to its widespread use for cell synchronization.[4][5] Furthermore, this compound's interference with DNA synthesis induces a DNA damage response, often leading to the activation of tumor suppressor pathways and apoptosis, making it a subject of interest in cancer research. This technical guide provides a comprehensive overview of the antimitotic effects of this compound, including its mechanism of action, quantitative effects on cell cycle progression and viability, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Mechanism of Action
This compound exerts its antimitotic effects by selectively inhibiting B-family DNA polymerases, primarily DNA polymerase α, which is essential for the initiation of DNA replication.[6] It acts as a competitive inhibitor with respect to dCTP, binding at or near the nucleotide-binding site of the enzyme.[7] This inhibition prevents the synthesis of new DNA strands, effectively halting the progression of the cell cycle at the onset of the S phase.[3] Cells in the G1 phase are prevented from entering the S phase, while cells already in S phase are arrested.[5][6] This block is reversible; removal of this compound allows the cells to synchronously re-enter the cell cycle.[3]
Quantitative Data on this compound's Effects
The efficacy of this compound in inducing cell cycle arrest and cytotoxicity varies depending on the cell line, concentration, and duration of exposure. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Not explicitly stated, but induces apoptosis | [3] |
| AtT-20 | Pituitary Adenoma | Proliferation inhibited at 100 nM - 10 µM | [1][8] |
| Neuroblastoma cells | Neuroblastoma | Selectively kills at 0.5 µM and 5 µM | [2] |
| B16 Melanoma (in vivo) | Melanoma | Antitumor activity at 100 mg/kg (as glycinate) | [1][2] |
| M5076 Sarcoma (in vivo) | Sarcoma | Antitumor activity at 100 mg/kg (as glycinate) | [1][2] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Negligible cytotoxicity alone, synergizes with purine analogs | [9] |
Table 2: Effective Concentrations of this compound for Cell Cycle Arrest
| Cell Line | Concentration | Duration | Effect | Reference |
| Human Diploid Fibroblasts | 0.4 µg/mL | 3 days | >80% of cells accumulate in G2 phase | [1] |
| AtT-20 | 100 nM - 10 µM | 48 hours | Increased percentage of G0/G1 phase cells, decreased S phase cells | [2][8] |
| Human Fibroblasts (NHF1-hTERT) | 6 µM | 24 hours | Synchronization at the G1/S boundary | [2] |
| RPE1 | 2.5, 5, 10 µg/ml | 24 hours | 70-80% of cells arrested in S phase (near G1/S boundary) | [3] |
| HeLa | Not specified | Not specified | Accumulation of cells at the G1/S border | [6] |
| L1210 (murine leukemia) | Two 12-h exposures | 24 hours (total) | Synchronization with rapid onset of DNA synthesis upon removal | [10] |
Signaling Pathways Affected by this compound
This compound-induced replication stress triggers cellular signaling pathways, most notably the p53-mediated DNA damage response.
p53-GADD45β Signaling Pathway
In response to DNA replication blockage by this compound, the tumor suppressor protein p53 is stabilized and activated.[8] Activated p53 then transcriptionally upregulates a number of target genes, including GADD45β (Growth Arrest and DNA Damage-inducible 45 beta).[8] GADD45β is a stress-response gene that contributes to cell cycle arrest and apoptosis.[1][8] This pathway represents a key mechanism by which this compound can selectively induce apoptosis in tumor cells with functional p53.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Synchronization with this compound
This protocol describes a common method for synchronizing cells at the G1/S boundary.
-
Cell Plating: Plate cells at a density that will not allow them to become confluent by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium at a final concentration of 1-5 µg/mL (concentration may need to be optimized for your specific cell line).[3]
-
Incubation: Incubate the cells for 12-24 hours. The optimal incubation time should be determined empirically.
-
Release from Block: To release the cells from the G1/S block, wash the cells twice with pre-warmed, drug-free culture medium.
-
Fresh Medium: Add fresh, pre-warmed culture medium to the cells.
-
Time Course: Cells will now proceed synchronously through the cell cycle. Collect cells at various time points for downstream analysis (e.g., flow cytometry, Western blotting).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Collection: Harvest cells by trypsinization, then centrifuge to pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet with phosphate-buffered saline (PBS).
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of p53 and GADD45β
This protocol details the detection of protein expression levels by Western blotting.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and GADD45β overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound remains an invaluable tool in cellular and molecular biology for its specific and reversible inhibition of DNA polymerase α. Its utility in cell synchronization has greatly contributed to our understanding of cell cycle regulation. Moreover, its ability to induce a DNA damage response and apoptosis in cancer cells continues to be an area of active investigation for potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of eukaryotic cell biology and oncology.
References
- 1. Cell synchronization [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell synchronization - Wikipedia [en.wikipedia.org]
- 6. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Initial Investigations into the Cellular Effects of Aphidicolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cellular effects of aphidicolin, a tetracyclic diterpenoid antibiotic. This compound is a potent and specific inhibitor of DNA polymerase α and δ, making it a valuable tool for studying DNA replication and cell cycle regulation. This document summarizes key quantitative data, details experimental protocols for studying its effects, and visualizes the underlying molecular pathways and experimental workflows.
Core Cellular Effects of this compound
This compound's primary mechanism of action is the reversible inhibition of B-family DNA polymerases, which are crucial for eukaryotic DNA replication. This inhibition leads to several key cellular consequences:
-
Inhibition of DNA Synthesis: this compound competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) and, to a lesser extent, deoxythymidine triphosphate (dTTP) during DNA synthesis. This effectively halts the progression of replication forks.
-
Cell Cycle Arrest: The most prominent effect of this compound on the cell cycle is the induction of a reversible arrest at the G1/S boundary.[1] This property is widely exploited for synchronizing cell populations in experimental settings. Prolonged exposure can lead to a permanent S-phase stasis.[2]
-
Inhibition of DNA Repair: By inhibiting DNA polymerases involved in the DNA synthesis step of repair processes, this compound can impede certain DNA repair pathways, notably Nucleotide Excision Repair (NER).
-
Induction of Apoptosis: In various cancer cell lines, this compound treatment has been shown to induce programmed cell death, or apoptosis.[3] This effect is often mediated through the activation of tumor suppressor pathways.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the inhibitory and cellular effects of this compound across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MG-63 | Osteosarcoma | ≤20 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | ≤20 | 24 | [4] |
| A2780 | Ovarian Cancer | 29.7 ± 0.1 | Not Specified | [5] |
| A2780cisR | Ovarian Cancer (Cisplatin-resistant) | 28.1 ± 2.0 | Not Specified | [5] |
| HeLa | Cervical Cancer | 0.7 - 8.9 | Not Specified | Not Specified |
| A549 | Lung Cancer | 1.2 - 7.3 | Not Specified | Not Specified |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [6] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Crypthecodinium cohnii | 30 | 15 | Not Specified | 80 | Not Specified | [7] |
| HCT116 (WT) | Not Specified | Not Specified | Not Specified | Not Specified | 2.3 | [8] |
| CHOC 400 | 10 | 26 | Increased accumulation at G1/S | - | - | [1] |
| CHOC 400 | 50 | 26 | Effective arrest at G1/S | - | - | [1][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular effects of this compound.
Cell Synchronization using this compound
This protocol describes a method for synchronizing cells at the G1/S boundary of the cell cycle.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the synchronization period.
-
Initial this compound Block: Add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell line. Incubate the cells for a period equivalent to one cell cycle length (e.g., 16-24 hours).
-
Release from Block: Aspirate the this compound-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Incubation in Drug-Free Medium: Add fresh, pre-warmed, drug-free medium to the cells and incubate for a period that allows cells to progress through S phase and into G2/M (e.g., 8-10 hours).
-
Second this compound Block (Optional, for tighter synchronization): Re-introduce this compound to the medium at the same concentration as the initial block and incubate for another 12-16 hours. This will arrest the cells at the subsequent G1/S transition.
-
Final Release: Remove the this compound-containing medium as described in step 3 and add fresh, drug-free medium. The cells will now proceed synchronously through the cell cycle.
References
- 1. Temporally coordinated assembly and disassembly of replication factories in the absence of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Aphidicolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin is a tetracyclic diterpenoid antibiotic that has garnered significant interest in the scientific community for its potent and specific inhibitory effects on eukaryotic DNA polymerase α and δ.[1][2] Isolated from the fungus Cephalosporium aphidicola and subsequently from other fungi such as Nigrospora oryzae, this complex natural product serves as a crucial tool in cell biology for cell cycle synchronization and as a lead compound in the development of antiviral and antineoplastic agents.[3] Its unique mode of action, which involves the reversible blockage of the cell cycle at the early S phase, is intrinsically linked to its intricate three-dimensional chemical structure.[3] This guide provides a comprehensive overview of the chemical architecture of this compound, including its physicochemical properties, a detailed experimental protocol for a key structural study, and a visualization of its biosynthetic pathway.
Core Chemical Structure
This compound possesses a novel tetracyclic diterpenoid ring system, the aphidicolane skeleton.[4] Its structure was unambiguously confirmed through single-crystal X-ray diffraction. The systematic IUPAC name for this compound is (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol.[3]
The core structure is characterized by:
-
A rigid tetracyclic framework composed of a trans-decalin ring system fused to a bicyclo[3.2.1]octane moiety.
-
Eight stereocenters, including two contiguous all-carbon quaternary centers, which define its specific three-dimensional conformation.
-
Four hydroxyl groups, which are crucial for its biological activity. These include a primary and a secondary hydroxyl group at C17/18 and C3, respectively, and a tertiary hydroxyl group at C16. Hydrogen bonding interactions involving the C3, C17, and C18 hydroxyl groups are critical for its binding to DNA polymerase α.
Physicochemical and Spectroscopic Data
The biological and pharmacological utility of this compound is underpinned by its specific physicochemical properties. The following tables summarize the key quantitative data for this molecule.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₃₄O₄ | [3][5] |
| Molecular Weight | 338.48 g/mol | [3][6] |
| CAS Number | 38966-21-1 | [5][6] |
| Appearance | White to off-white solid powder | [7][8] |
| Melting Point | 227-233 °C | [9] |
| Optical Rotation | [α]²⁷_D = +12° (c = 1 in methanol) | |
| pKa | Not available in literature; lacks strongly ionizable groups. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Poorly soluble/Insoluble | |
| DMSO | ≥ 25 mM (up to 10 mg/mL) | [6][8] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble (1 mg/mL) | [8] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| Mass Spectrometry (LC-MS) | Precursor Ion ([M+H]⁺): 339.25296 m/zPrecursor Ion ([M+Na]⁺): 361.23493 m/z | [9] |
| ¹H NMR | Full assignment not available in reviewed literature. | |
| ¹³C NMR | Full assignment not available in reviewed literature. |
Key Experimental Protocol: Crystallization of the DNA Polymerase α–DNA/RNA–this compound Ternary Complex
Understanding the precise mechanism of action of this compound at the atomic level was achieved through the X-ray crystallographic analysis of its complex with its biological target, DNA polymerase α (Pol α). The following protocol details the methodology used to obtain crystals of this ternary complex, as described by Baranovskiy et al. (2014).[10]
Objective: To crystallize the catalytic core of human Pol α in a ternary complex with an RNA-primed DNA template and this compound for X-ray diffraction analysis.
Materials:
-
Purified catalytic core of human Pol α
-
RNA-primed DNA template
-
This compound stock solution (15 mM in DMSO)
-
Dialysis buffer: 10 mM Tris-HCl (pH 7.7), 0.1 M KCl, 1% glycerol, 1 mM DTT
-
Complex formation buffer: Dialysis buffer containing 36 µM RNA-primed DNA template, 3.6 mM MgCl₂, and 60 µM this compound
-
Crystallization solution: 100 mM KCl, 12.5 mM MgCl₂, 25 mM Na-cacodylate (pH 6.5), 6% 2-propanol, 2 mM tris(2-carboxyethyl)phosphine
-
Cryoprotectant solution: 100 mM KCl, 10 mM MgCl₂, 25 mM Na-cacodylate (pH 6.5), 5.6% 2-propanol, 10% polyethylene glycol 200, 10% ethylene glycol
Procedure:
-
Protein Preparation: The purified Pol α sample (15 µM) is dialyzed against the dialysis buffer.
-
Complex Formation: The dialyzed Pol α sample is mixed with the complex formation buffer. The final mixture contains Pol α, the RNA-primed DNA template, MgCl₂, and this compound.
-
Concentration: The resulting ternary complex solution is concentrated 10-fold.
-
Crystallization: The concentrated complex is used for crystallization trials. Diffraction-quality crystals are obtained at 295 K using the crystallization solution.
-
Cryoprotection and Data Collection: Crystals are soaked in the cryoprotectant solution for a few seconds and then flash-cooled in a dry nitrogen stream at 100 K. Complete diffraction datasets are collected using synchrotron X-rays.[10]
Biosynthetic Pathway of this compound
The biosynthesis of this compound in fungi such as Phoma betae proceeds from the general isoprenoid pathway. A dedicated gene cluster is responsible for the conversion of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), into this compound through a series of enzymatic steps.[11] The key enzymes involved are a geranylgeranyl diphosphate synthase (PbGGS), a terpene synthase (aphidicolan-16β-ol synthase, ACS), and two cytochrome P450 monooxygenases (PbP450-1 and PbP450-2).[11]
Caption: Biosynthetic pathway of this compound from GGPP.
Conclusion
The chemical structure of this compound is a testament to the intricate biosynthetic machinery of fungi and provides a fascinating case study in the relationship between molecular architecture and biological function. Its rigid, stereochemically complex tetracyclic core, adorned with strategically positioned hydroxyl groups, is perfectly tailored for high-affinity binding to the active site of B-family DNA polymerases. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of DNA replication, cell cycle regulation, and the development of novel therapeutics based on this remarkable natural product. Further exploration into the total synthesis and derivatization of this compound, guided by the structural insights available, holds promise for the creation of new and improved inhibitors with enhanced pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound | DNA Polymerase | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning of a gene cluster responsible for the biosynthesis of diterpene this compound, a specific inhibitor of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Aphidicolin-Mediated Cell Synchronization of HeLa Cells: An Application Note and Protocol
Introduction
Cell synchronization, the process of bringing a population of cultured cells to the same cell cycle stage, is a fundamental technique in molecular and cellular biology. It is indispensable for studying the biochemical and molecular events that regulate cell cycle progression, DNA replication, and mitosis. Aphidicolin, a tetracyclic diterpenoid antibiotic, is a widely used chemical agent for synchronizing cells at the G1/S transition phase. This application note provides a detailed protocol for the synchronization of HeLa cells using this compound, outlines the expected results, and presents relevant quantitative data and visualizations to guide researchers.
This compound exerts its effect by specifically inhibiting DNA polymerase α in eukaryotic cells.[1][2] This reversible inhibition halts DNA replication, causing cells to arrest at the G1/S boundary.[1][2] Cells in other phases of the cell cycle (G2, M, and G1) continue to progress until they reach this restriction point.[1][2] The reversibility of the this compound-induced block allows for the release of the synchronized cell population back into the cell cycle by simply washing out the drug, enabling the study of subsequent cell cycle events in a synchronized manner.[1][2] Compared to other synchronization methods like thymidine block or hydroxyurea treatment, this compound is often preferred as it does not significantly affect cell viability or the synthesis of deoxynucleotide triphosphates (dNTPs) or other DNA polymerases.[1][2]
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (from Nigrospora sphaerica)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Propidium Iodide (PI) staining solution
-
RNase A
Experimental Protocols
Preparation of this compound Stock Solution
This compound is poorly soluble in water and should be dissolved in an organic solvent like DMSO to prepare a stock solution.[3]
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to a final concentration of 5-10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of DMSO for a 10 mg/mL stock solution.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. A solution of this compound in DMSO is stable for an extended period under these conditions.[3]
HeLa Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase. For synchronization experiments, it is recommended to use cells that are at 30-40% confluency.
This compound Synchronization of HeLa Cells
The optimal concentration and incubation time for this compound synchronization can vary slightly between different HeLa cell sub-strains and culture conditions. The following protocol provides a general guideline.
-
Seed HeLa cells in the desired culture vessel (e.g., T-25 flask, 6-well plate) and allow them to attach and grow to 30-40% confluency.
-
From the prepared stock solution, dilute the this compound in pre-warmed complete culture medium to the desired final working concentration. A commonly used concentration is 5 µg/mL.[4]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 12-24 hours. An incubation period of 24 hours is often effective for achieving a high degree of synchronization.[4][5]
Release of HeLa Cells from this compound Block
-
After the incubation period, aspirate the this compound-containing medium.
-
Wash the cells twice with a generous volume of sterile, pre-warmed PBS to completely remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now released from the G1/S block and will proceed synchronously through the cell cycle. Samples can be collected at various time points post-release to study different phases of the cell cycle. For example, cells are expected to be in S phase around 1.5 hours, G2 phase around 10 hours, and the subsequent G1 phase around 14 hours after release.[4]
Analysis of Cell Cycle Distribution by Flow Cytometry
To assess the efficiency of synchronization, the cell cycle distribution of the cell population can be analyzed using flow cytometry with propidium iodide (PI) staining.
-
Harvest the cells (both this compound-treated and an asynchronous control population) by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C in ethanol for several days.
-
Before analysis, centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in PBS containing PI and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Quantitative Data Summary
The efficiency of this compound synchronization can be influenced by the concentration of the drug and the duration of the treatment. The following table summarizes expected synchronization efficiencies based on published data.
| This compound Concentration | Incubation Time (hours) | Cell Line | Synchronization Efficiency (% of cells in S phase or at G1/S) | Reference(s) |
| 5 µg/mL | 24 | HeLa | High degree of synchronization observed by flow cytometry | [4][5] |
| 2.5, 5, or 10 µg/mL | 24 | RPE1 | ~80% of cells entered S phase 4-6 hours post-release | [6] |
| 30 µM | 15 | Crypthecodinium cohnii | 80% of cells in S phase | [7][8] |
Note: The synchronization efficiency can vary depending on the specific cell line, its growth rate, and the initial cell density.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell cycle arrest.
Experimental Workflow for this compound Synchronization
Caption: Workflow of HeLa cell synchronization using this compound.
Troubleshooting
-
Low Synchronization Efficiency:
-
Suboptimal this compound Concentration: Titrate the this compound concentration to determine the optimal concentration for your specific HeLa cell line.
-
Inappropriate Incubation Time: Optimize the incubation time. Shorter times may not be sufficient to arrest the entire population, while excessively long times can lead to cytotoxicity.
-
Unhealthy Cells: Ensure that the cells are in the exponential growth phase and are not confluent, as this can affect their cell cycle distribution.
-
-
High Cell Death:
-
This compound Toxicity: High concentrations or prolonged exposure to this compound can be toxic to cells. Reduce the concentration or incubation time.
-
Contamination: Ensure aseptic techniques are followed throughout the protocol.
-
-
Cells Do Not Re-enter the Cell Cycle After Release:
-
Incomplete Removal of this compound: Ensure thorough washing of the cells with PBS to completely remove the drug.
-
Cellular Senescence: Prolonged cell cycle arrest can sometimes induce senescence.
-
By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can effectively synchronize HeLa cells for a wide range of applications in cell cycle research and drug development.
References
- 1. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Aphidicolin: A Tool for Precise Cell Cycle Synchronization at the G1/S Boundary
Abstract
Aphidicolin, a tetracyclic diterpene antibiotic, is a potent and reversible inhibitor of eukaryotic DNA polymerase α and δ.[1][2] This specific mode of action makes it an invaluable tool for synchronizing cultured cells at the G1/S transition or in the early S phase of the cell cycle.[1][3] By arresting DNA replication, this compound allows for the accumulation of a homogenous population of cells at a specific checkpoint, enabling detailed studies of cell cycle progression, DNA damage response, and other cellular processes. These application notes provide detailed protocols for the use of this compound in cell cycle synchronization, methods for verification of the cell cycle block, and a summary of effective concentrations for various cell lines.
Introduction
The study of the eukaryotic cell cycle is fundamental to understanding cellular proliferation, differentiation, and the development of diseases such as cancer. A critical experimental technique in this field is the synchronization of cell populations, which allows for the observation of molecular events in a temporally coordinated manner. This compound has emerged as a widely used chemical agent for inducing a reversible cell cycle arrest.[4] It acts by specifically inhibiting B-family DNA polymerases, primarily DNA polymerase α, which is essential for the initiation of DNA replication.[5] This inhibition prevents cells from progressing from the G1 phase into the S phase, leading to their accumulation at the G1/S boundary.[3] A key advantage of this compound is the reversibility of its inhibitory effect; upon removal of the compound, cells synchronously re-enter the cell cycle and proceed through S phase.[1][3] This allows for the study of a synchronized wave of cells as they progress through the subsequent phases of the cell cycle.
Mechanism of Action
This compound exerts its cell cycle blocking effect by directly inhibiting DNA polymerase α and, to a lesser extent, DNA polymerase δ.[2] These enzymes are crucial for the initiation and elongation of the lagging strand during DNA replication. By binding to these polymerases, this compound competitively inhibits the binding of deoxynucleoside triphosphates (dNTPs), thereby halting DNA synthesis. This leads to an arrest of cells in the early S phase or at the G1/S transition point, as the replication forks are stalled. The block is reversible, and upon removal of this compound, the intracellular dNTP pools are optimal for the resumption of DNA replication, allowing cells to proceed synchronously through the S phase.[1][3]
Figure 1: Mechanism of this compound-induced cell cycle arrest.
Data Presentation
The optimal concentration and incubation time for this compound-induced cell cycle block can vary significantly between different cell lines. The following table summarizes reported effective concentrations and durations for several commonly used cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for a specific cell line and experimental setup.
| Cell Line | Concentration (µg/mL) | Concentration (µM) | Incubation Time (hours) | Synchronization Efficiency | Reference(s) |
| HeLa | 5 | ~14.8 | 12 - 24 | High | [1][3] |
| RPE1 | 2.5 - 10 | ~7.4 - 29.5 | 24 | ~80% enter S phase after release | [6][7][8][9] |
| U2OS | Not specified | Not specified | Not specified | High with HU combination | [10] |
| CHO | Not specified | Not specified | 24 (double block) | ~40% at G1/S | [11] |
| L1210 | Not specified | Not specified | 12 (double block) | High | [12] |
| HCT116 | Not specified | Not specified | 24 | High | [13] |
| Ehrlich Ascites | 0.02 - 2 | ~0.06 - 5.9 | Not specified | Strong inhibition of DNA synthesis | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Tocris Bioscience)[5][15]
-
Dimethyl sulfoxide (DMSO), cell culture grade[16]
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is poorly soluble in water but soluble in organic solvents like DMSO and ethanol.[16] For cell culture applications, a stock solution in DMSO is recommended.[16]
-
Prepare a stock solution of this compound at a concentration of 5-10 mg/mL in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are stable for at least 2 months at -20°C.[15]
Protocol for Cell Cycle Synchronization with this compound
This protocol provides a general guideline. Optimization of cell seeding density, this compound concentration, and incubation time is crucial for each cell line.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of this compound addition.
-
This compound Treatment:
-
Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (refer to the data table for starting concentrations).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration (typically 12-24 hours). The optimal incubation time should be approximately one and a half to two times the length of the cell cycle of the specific cell line.
-
-
Release from this compound Block (Washout):
-
To release the cells from the G1/S block, aspirate the this compound-containing medium.
-
Wash the cells twice with a generous volume of sterile, pre-warmed PBS to completely remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium without this compound.
-
The cells will now re-enter the cell cycle synchronously. Samples can be collected at various time points after release to analyze different stages of the cell cycle. For RPE1 cells, a majority enter the S phase 4-6 hours after release.[7][9]
-
Figure 2: General experimental workflow for this compound-based cell synchronization.
Verification of Cell Cycle Block by Flow Cytometry
Flow cytometry analysis of DNA content is a standard method to assess the efficiency of cell cycle synchronization.
Materials:
-
Synchronized and asynchronous (control) cells
-
PBS, cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
A successfully synchronized population will show a significant enrichment of cells in the G1/S phase (a sharp peak at 2N DNA content) compared to an asynchronous population which displays distinct G1 (2N), S, and G2/M (4N) peaks.[17]
-
Troubleshooting and Considerations
-
Cytotoxicity: While this compound is generally considered to have low cytotoxicity at concentrations used for synchronization, prolonged exposure or high concentrations can be toxic to some cell lines.[2][18] It is important to perform a toxicity assay to determine the optimal non-toxic concentration.
-
Incomplete Block: If synchronization is inefficient, consider optimizing the this compound concentration and incubation time. A double-block protocol, where cells are treated with this compound, released for a period, and then treated again, can improve synchronization efficiency for some cell lines.[12] Combining this compound with other synchronization agents like thymidine or nocodazole can also be effective.[4][19]
-
Cell Line Variability: The response to this compound can be highly cell-line dependent. Conditions optimized for one cell line may not be suitable for another.
-
Reversibility: Ensure complete removal of this compound during the washout step to allow for synchronous re-entry into the cell cycle.
Conclusion
This compound is a powerful and reliable tool for the reversible synchronization of eukaryotic cells at the G1/S boundary. By following the detailed protocols and considering the specific characteristics of the cell line being used, researchers can achieve a high degree of synchronization, enabling precise investigations into the molecular mechanisms governing cell cycle progression and related cellular processes. The ability to generate a homogenous population of cells at a specific cell cycle stage is invaluable for a wide range of applications in basic research and drug development.
References
- 1. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNA Polymerase | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on cell proliferation, repair of potentially lethal damage and repair of DNA strand breaks in Ehrlich ascites tumour cells exposed to X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ≥98% (HPLC), solid, DNA polymerase α and δ inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 19. imtm.cz [imtm.cz]
Application Notes and Protocols: Preparing and Storing Aphidicolin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aphidicolin is a tetracyclic diterpenoid antibiotic derived from the fungus Cephalosporium aphidicola. It is a potent and reversible inhibitor of eukaryotic DNA polymerase α, δ, and ε, with a notable selectivity over DNA polymerase β and γ. This specific inhibition of DNA synthesis makes this compound an invaluable tool in cell biology research, particularly for synchronizing cells at the G1/S boundary of the cell cycle.[1][2][3] By arresting cells at this specific phase, researchers can study cell cycle progression, DNA replication, and DNA damage responses with a synchronized cell population.[4][5][6] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.
Mechanism of Action
This compound functions by specifically targeting and inhibiting B-family DNA polymerases.[1] It competitively inhibits the incorporation of deoxynucleoside triphosphates (dNTPs) during DNA replication, effectively stalling the replication fork and halting DNA synthesis.[1][7] This leads to an accumulation of cells in the early S phase, as they are unable to proceed with DNA replication.[2] The inhibitory effect of this compound is reversible; upon removal of the compound, cells can resume DNA synthesis and progress through the cell cycle in a synchronized manner.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 338.48 g/mol | - | [8] |
| Purity | >98% | - | [9] |
| Solubility | 25 mM (8.46 mg/mL) | DMSO | [1] |
| 10 mg/mL | DMSO | [10] | |
| 1 mg/mL | Ethanol | [10] | |
| Freely soluble | Methanol | [10] | |
| Poorly soluble | Water | [10] | |
| Storage (Solid) | -20°C, desiccated | Lyophilized powder | [9] |
| 2-8°C, desiccated and protected from light | - | [10] | |
| +4°C, under desiccating conditions | Up to 12 months | ||
| Storage (Solution) | -20°C | In DMSO, use within 1 month | [9] |
| -80°C | In solvent, for 6 months | [8] | |
| 4°C | In ethanol, stable for at least one week | [10] | |
| Working Concentration | 0.5 µM - 10 µM | For cell culture | [11][12] |
| 2.5 µg/mL - 10 µg/mL | For cell synchronization | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 5 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (lyophilized)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Warm the DMSO to room temperature to ensure it is completely liquid.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1 mg of this compound powder.
-
Dissolve in DMSO: Add 590 µL of sterile DMSO to the 1 mg of this compound powder.[9]
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This helps to avoid repeated freeze-thaw cycles.[9]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8][9] Protect the solution from light.[1]
Protocol 2: Cell Synchronization with this compound
This protocol provides a general method for synchronizing cultured mammalian cells at the G1/S boundary using this compound. The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.
Materials:
-
Cultured mammalian cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (if using adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Flow cytometer for cell cycle analysis (optional but recommended)
Procedure:
-
Cell Seeding: Seed the cells at a density that will allow them to be in the logarithmic growth phase at the time of this compound treatment.
-
This compound Treatment:
-
Once the cells have adhered (for adherent cells) and are actively dividing, add the this compound stock solution directly to the culture medium to achieve the desired final concentration (typically between 2.5 µg/mL and 10 µg/mL).[5] For example, to achieve a final concentration of 5 µg/mL in 10 mL of medium, add 2.95 µL of a 5 mM stock solution.
-
Gently swirl the culture vessel to ensure even distribution of the this compound.
-
-
Incubation: Incubate the cells for 16-24 hours.[5] The exact duration should be optimized for the specific cell line.
-
Release from G1/S Block:
-
To release the cells from the this compound-induced block, aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, sterile PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Harvesting Synchronized Cells: The cells will now proceed through the S phase in a synchronized manner. Cells can be harvested at various time points post-release to study different stages of the cell cycle. For example, a significant population of cells will be in early S phase 4-6 hours after release.[5]
-
Verification of Synchronization (Optional): To confirm the efficiency of synchronization, a sample of the cells can be collected, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the cell cycle distribution.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell cycle arrest.
Experimental Workflow for Cell Synchronization
Caption: Workflow for synchronizing cells using this compound.
References
- 1. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cell synchronization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
Application Notes and Protocols: Cell Synchronization Using Aphidicolin in Combination with Thymidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synchronization of cultured mammalian cells using a combination of thymidine and aphidicolin. This method is a powerful tool for enriching cell populations at the G1/S boundary or in early S phase, facilitating the study of cell cycle-dependent processes.
Introduction
Cell cycle synchronization is a fundamental technique in cellular and molecular biology, enabling the study of specific events that occur at distinct phases of the cell cycle. The combination of thymidine and this compound is a widely used chemical blockade method to arrest cells at the transition between G1 and S phase or in early S phase. Thymidine, a DNA precursor, when supplied in excess, leads to a negative feedback inhibition of the enzyme ribonucleotide reductase.[1] This causes a depletion of the deoxycytidine triphosphate (dCTP) pool, thereby halting DNA synthesis.[2] this compound is a reversible inhibitor of DNA polymerase α, a key enzyme for the initiation of DNA replication.[3][4] By combining these two agents, a highly synchronized population of cells can be achieved.
However, it is crucial to note that these synchronization methods can induce cellular stress and a DNA damage response.[2][5] Treatment with DNA synthesis inhibitors like thymidine and this compound has been shown to cause the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, through the activation of ATM and ATR kinases.[2][4] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Quantitative Data Summary
The optimal concentrations and incubation times for thymidine and this compound can vary significantly depending on the cell line. The following tables provide a summary of reported conditions for several common cell lines. It is strongly recommended to optimize these parameters for your specific cell line and experimental conditions.
Table 1: Typical Concentrations for Cell Synchronization
| Reagent | Cell Line | Concentration | Reference |
| Thymidine | RPE1 | 2 mM | [6] |
| Thymidine | HeLa | Not Specified, but "high concentration" | [1] |
| This compound | RPE1 | 2.5, 5, or 10 µg/ml | [6] |
| This compound | L1210 | Not specified, but used in a double block | [7] |
| This compound | C3H 10T1/2 | 1-2 µg/mL | [8] |
| This compound | NHF1-hTERT | 6 µM | [9] |
Table 2: Typical Incubation Times for Cell Synchronization
| Protocol Step | Cell Line | Duration | Reference |
| First Thymidine Block | RPE1 | 16 hours | [6] |
| Washout after First Block | RPE1 | 9 hours | [6] |
| Second Thymidine Block | RPE1 | 16 hours | [6] |
| This compound Treatment | RPE1 | 24 hours | [6] |
| This compound Treatment | L1210 | 12 hours (x2) | [7] |
| Release from this compound | RPE1 | 4-6 hours to enter S phase | [10] |
Experimental Protocols
General Materials
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Thymidine stock solution (e.g., 200 mM in sterile water or PBS, filter-sterilized)
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) staining solution with RNase A
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Protocol 1: Double Thymidine Block for G1/S Synchronization
This protocol is effective for tightly synchronizing cells at the G1/S boundary.
-
Plate Cells: Plate cells at a density that will not allow them to become confluent by the end of the experiment. Allow cells to attach and resume proliferation (typically 24 hours).
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells throughout the S phase.
-
Release: Aspirate the thymidine-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium. Incubate for 9-10 hours. This allows the arrested cells to proceed through S, G2, and M phases.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 16-18 hours. This will trap the now synchronized cells at the G1/S boundary.
-
Release into Experiment: To begin your experiment, aspirate the thymidine-containing medium, wash twice with warm PBS, and add fresh, pre-warmed complete medium. Cells will synchronously enter S phase.
Protocol 2: this compound Block for Early S Phase Synchronization
This protocol is useful for arresting cells in the early S phase.
-
Plate Cells: Plate cells as described in Protocol 1.
-
This compound Block: Add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically. Incubate for 12-24 hours. This will arrest cells that enter S phase.
-
Release into Experiment: Aspirate the this compound-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium. Cells will synchronously proceed through S phase.
Protocol 3: Combined Double Thymidine and this compound Block
This protocol combines the two methods for a potentially tighter synchronization.
-
Perform Double Thymidine Block: Follow steps 1-4 of Protocol 1.
-
Release and this compound Block: After the second thymidine block, release the cells into fresh medium for a short period (e.g., 2-4 hours) to allow entry into early S phase. Then, add this compound to a final concentration of 1-5 µg/mL and incubate for 12-16 hours.
-
Release into Experiment: Wash out the this compound as described in Protocol 2 to allow synchronous progression through S phase.
Assessing Synchronization Efficiency by Flow Cytometry
-
Harvest Cells: At various time points after release from the block, harvest a sample of the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. A synchronized population will show a sharp peak at the G1/S boundary (for thymidine block) or in early S phase (for this compound block), which will move synchronously through S and into G2/M over time after release.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 7. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for Aphidicolin in DNA Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aphidicolin, a potent and specific inhibitor of DNA replication, in various research applications. Detailed protocols and quantitative data are included to facilitate experimental design and execution.
Introduction
This compound is a tetracyclic diterpenoid mycotoxin isolated from the mold Cephalosporium aphidicola. It is a reversible inhibitor of B-family DNA polymerases, primarily DNA polymerase α and δ in eukaryotic cells.[1][2][3][4] This specific inhibition of DNA synthesis makes this compound an invaluable tool for studying DNA replication, cell cycle control, and DNA damage response pathways. Unlike other DNA synthesis inhibitors, this compound does not directly bind to DNA or interfere with RNA and protein synthesis, offering a more targeted approach to studying DNA replication.[5][6]
Mechanism of Action
This compound exerts its inhibitory effect by competing with dCTP for binding to the active site of DNA polymerases α and δ.[7] This competition leads to the stalling of replication forks, as the polymerase is unable to incorporate nucleotides and extend the growing DNA strand. The inhibition is reversible; upon removal of this compound, DNA synthesis can resume. This property is particularly useful for cell synchronization experiments.[6]
Figure 1: Mechanism of this compound Action.
Key Applications & Quantitative Data
This compound is widely used in several key research areas. The following tables summarize typical experimental conditions.
Cell Cycle Synchronization
This compound is frequently used to synchronize cells at the G1/S boundary.[2][8] By inhibiting DNA polymerase α, it arrests cells just as they are about to enter S phase.[2] Release from the this compound block allows for the study of a synchronized population of cells as they progress through the S phase.
Table 1: this compound Concentrations for Cell Cycle Synchronization
| Cell Line | Concentration | Incubation Time (hours) | Efficacy | Reference |
| RPE1 | 2.5, 5, or 10 µg/ml | 24 | ~90% of cells arrested in G1 | [9][10] |
| Porcine Zygotes | 0.5 µM | Not specified | Optimal for reversible inhibition | [11] |
| L5178Y-S | 0.5 µg/ml | 2 | 95% inhibition of DNA replication | [12] |
| HeLa | Not specified | Not specified | Used in double-synchronization | [13] |
| Various Neoplastic Cells | Not specified | Not specified | 50% inhibition of DNA synthesis | [14] |
Induction of Replication Stress and DNA Damage Response
By stalling replication forks, this compound induces a state of "replication stress," which activates the DNA damage response (DDR) pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[15][16] This allows for the study of checkpoint activation, DNA repair mechanisms, and the proteins involved in maintaining genome stability.
Table 2: this compound for Inducing Replication Stress
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Human Cells | Low doses | Not specified | Increased CDK2 fluctuations | [16] |
| HeLa | 0.3 µM | 16 hours | Increased chromosome breaks | [17] |
| Xenopus Egg Extracts | 5 µM | Not specified | Reduction in active replication forks | [18] |
| Adenovirus-infected HeLa | 10 µg/ml | Not specified | 80% reduction in viral DNA synthesis | [19] |
| Bloom Syndrome Fibroblasts | 1 µg/ml | Not specified | 30% inhibition of unscheduled DNA synthesis | [20] |
DNA Fiber Analysis
DNA fiber analysis is a powerful technique to visualize individual replication forks and study their dynamics. This compound is used to slow down or stall replication forks, allowing for the measurement of parameters such as fork speed, origin firing, and fork restart.
Table 3: this compound in DNA Fiber Analysis
| Cell Line | Concentration | Labeling | Observation | Reference |
| DLD-1 | Low concentrations | CldU/IdU | Reduced replication fork velocities | [21] |
| HeLa | Not specified | CldU/IdU | Used to study re-replication | [13] |
| Not specified | Not specified | IdU/CldU | To study replication restart after HU treatment | [22] |
Experimental Protocols
Protocol for Cell Synchronization at the G1/S Boundary
This protocol describes a method for synchronizing mammalian cells at the G1/S transition using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer and reagents for cell cycle analysis (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Plate cells at a density that will not lead to confluency by the end of the experiment. Allow cells to attach and grow for 24 hours.
-
This compound Treatment: Add this compound to the culture medium to the desired final concentration (refer to Table 1 for guidance). For example, for RPE1 cells, use 5 µg/ml.[9][10]
-
Incubation: Incubate the cells for 16-24 hours. The optimal time may vary depending on the cell line's doubling time.
-
Release from Block: To release the cells from the G1/S block, aspirate the this compound-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium.
-
Time Course Analysis: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to analyze their progression through the S, G2, and M phases.
-
Cell Cycle Analysis: Fix the collected cells, stain with a DNA-intercalating dye like propidium iodide, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Figure 2: Cell Synchronization Workflow.
Protocol for DNA Fiber Analysis to Measure Replication Fork Speed
This protocol outlines the use of this compound to study its effect on replication fork progression.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Silanized glass slides
-
Spreading buffer (e.g., PBS)
-
Primary antibodies (anti-CldU and anti-IdU)
-
Fluorescently labeled secondary antibodies
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Treatment: Treat cells with a low concentration of this compound (e.g., 0.3 µM for HeLa cells) for a desired period (e.g., 4 hours).[17]
-
First Labeling: Add CldU (e.g., 25 µM) to the culture medium and incubate for a defined period (e.g., 20-30 minutes).
-
Second Labeling: Remove the CldU-containing medium, wash with warm PBS, and add fresh medium containing IdU (e.g., 250 µM) and continue the this compound treatment. Incubate for another 20-30 minutes.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Mix a small aliquot of the cell suspension with lysis buffer on a glass slide.
-
DNA Spreading: After a few minutes of incubation, tilt the slide to allow the DNA solution to slowly run down the slide, which stretches the DNA fibers.
-
Immunostaining: Fix the DNA fibers, denature the DNA, and then perform immunofluorescence staining using primary antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Visualize the DNA fibers using a fluorescence microscope. Measure the length of the CldU (first label) and IdU (second label) tracks to determine the replication fork speed.
Signaling Pathway Visualization: ATR Activation by this compound
This compound-induced replication fork stalling leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase, a master regulator of the replication stress response.[15][23] Activated ATR then phosphorylates a cascade of downstream targets, including CHK1, to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[15][16]
Figure 3: ATR Signaling Pathway Activation.
Drug Development Applications
This compound's ability to inhibit DNA replication and induce replication stress makes it a valuable tool in drug development. It can be used to:
-
Sensitize cancer cells to chemotherapy: By inhibiting DNA repair, this compound can enhance the efficacy of DNA-damaging agents.[24] For instance, it has been shown to sensitize chronic lymphocytic leukemia cells to purine analogs.[24]
-
Identify novel drug targets: Studying the cellular response to this compound-induced replication stress can help identify new proteins and pathways that are critical for cell survival and could be targeted for cancer therapy.
-
Screen for inhibitors of the DNA damage response: this compound can be used in high-throughput screens to identify small molecules that modulate the ATR pathway, which are of great interest as potential anti-cancer drugs.
While this compound itself has limitations for clinical use due to poor solubility and rapid clearance, its mechanism of action provides a foundation for the development of new and improved DNA polymerase inhibitors.[6][8]
Conclusion
This compound remains a cornerstone tool in the study of DNA replication. Its specific and reversible inhibition of DNA polymerases allows for precise manipulation of the replication process, enabling detailed investigations into cell cycle control, DNA damage response, and the development of novel therapeutic strategies. The protocols and data provided here serve as a guide for researchers to effectively utilize this compound in their experimental systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 3. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Control of DNA replication and cell proliferation in eukaryotes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of inhibition of DNA synthesis on recovery of X-irradiated L5178Y-S cells. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stochastic Endogenous Replication Stress Causes ATR-Triggered Fluctuations in CDK2 Activity that Dynamically Adjust Global DNA Synthesis Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity | PLOS Genetics [journals.plos.org]
- 18. scispace.com [scispace.com]
- 19. Characterization of the effect of this compound on adenovirus DNA replication: evidence in support of a protein primer model of initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of this compound on the rate of DNA replication and unscheduled DNA synthesis of Bloom syndrome and normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dnafiberanalysis.com [dnafiberanalysis.com]
- 23. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Repair Mechanisms Using Aphidicolin
Introduction
Aphidicolin is a tetracyclic diterpenoid antibiotic that serves as a potent and specific inhibitor of B-family DNA polymerases, including DNA polymerase α, δ, and ε in eukaryotic cells.[1][2][3] By competing with dCTP during DNA synthesis, this compound effectively stalls DNA replication, leading to replication stress and the activation of DNA damage response (DDR) pathways.[4][5] This property makes this compound an invaluable tool for researchers studying the intricate mechanisms of DNA repair, cell cycle checkpoints, and the cellular responses to genotoxic stress. Its reversible inhibitory action also allows for the synchronization of cell populations at the G1/S boundary, facilitating studies of cell cycle-dependent processes.[5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in DNA repair research, including its mechanism of action, key applications, and detailed protocols for fundamental experiments. The information is intended for researchers, scientists, and drug development professionals engaged in understanding and targeting DNA repair pathways.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of B-family DNA polymerases.[1][3] It specifically competes with the binding of deoxycytidine triphosphate (dCTP) to the active site of these polymerases, thereby halting the elongation of the nascent DNA strand.[4][5] This inhibition of DNA synthesis leads to the uncoupling of the replicative helicase from the DNA polymerase, resulting in the accumulation of long stretches of single-stranded DNA (ssDNA) at replication forks.[9] The exposed ssDNA is rapidly coated by Replication Protein A (RPA), which in turn triggers the activation of the ATR-Chk1 signaling cascade, a central pathway in the DNA damage response to replication stress.
Key Applications in DNA Repair Research
-
Induction of Replication Stress: Low concentrations of this compound can be used to slow down or stall replication forks, mimicking endogenous replication stress and allowing for the study of cellular mechanisms that ensure genome stability under such conditions.[9][10][11]
-
Cell Synchronization: this compound is widely used to synchronize cells at the G1/S phase transition.[1][5][6][7][8] Upon removal of the this compound block, cells synchronously enter S phase, enabling the study of DNA replication and repair in a cell cycle-specific manner.
-
Investigation of Nucleotide Excision Repair (NER): this compound can be used to study the NER pathway by inhibiting the DNA synthesis step that follows the excision of damaged nucleotides.[12][13] This leads to the accumulation of single-strand breaks that can be quantified to assess NER efficiency.
-
Sensitization of Cancer Cells to Chemotherapy: By inhibiting DNA repair, this compound can potentiate the cytotoxic effects of DNA damaging agents, such as purine analogs, in cancer cells.[12] This has implications for the development of combination therapies.
Data Presentation
The following tables summarize quantitative data on the use of this compound in various experimental settings.
Table 1: this compound Concentrations for Cell Synchronization and Replication Stress Induction
| Cell Line | Application | This compound Concentration | Incubation Time | Outcome | Reference(s) |
| HeLa | Synchronization | 5 µg/mL | 12-24 hours | Accumulation of cells at the G1/S border. | [7] |
| L1210 (murine leukemia) | Synchronization | 1 µg/mL | 14 hours | Synchronization of large-scale suspension cultures. | [6] |
| RPE1 (human retinal pigment epithelial) | Replication Stress | 0.4 µM | 24 hours | Induction of common fragile site expression. | [10] |
| MCF10A (human breast epithelial) | Replication Stress | 0.2-0.4 µM | 48 hours | Induces entry into a quiescent state in daughter cells. | [11] |
| Human Fibroblasts | Inhibition of DNA Synthesis | 0.5-5 µg/mL | 1-24 hours | Dose- and time-dependent inhibition of DNA synthesis. | [14][15] |
| Chronic Lymphocytic Leukemia (CLL) cells | Sensitization to Fludarabine | 3 µM | 4 days | Synergistic increase in apoptosis with fludarabine. | [12] |
Table 2: Quantitative Effects of this compound on DNA Damage and Repair
| Cell Line | Treatment | Quantitative Measurement | Result | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) cells | 1 µM fludarabine followed by 3 µM this compound | γH2AX levels | This compound delayed the disappearance of γH2AX after fludarabine removal, indicating inhibited DNA repair. | [12] |
| Chronic Lymphocytic Leukemia (CLL) cells | 30 J/m² UV-C followed by 3 µM this compound | γH2AX levels | This compound enhanced and sustained γH2AX accumulation after UV irradiation, indicating inhibition of NER. | [16] |
| Human Fibroblasts | X-irradiation followed by this compound (0.5-5 µg/mL) | DNA double-strand break rejoining | This compound markedly reduced the rejoining of DNA double-strand breaks in a dose- and time-dependent manner. | [14][15] |
| Chronic Lymphocytic Leukemia (CLL) cells | Fludarabine + 3 µM this compound | IC50 of Fludarabine | This compound decreased the IC50 of fludarabine by 4.5-fold. | [12] |
| Chronic Lymphocytic Leukemia (CLL) cells | Cladribine + 3 µM this compound | IC50 of Cladribine | This compound decreased the IC50 of cladribine by 2.8-fold. | [12] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound to study DNA repair mechanisms.
Protocol 1: Cell Synchronization at the G1/S Boundary
This protocol describes the synchronization of adherent mammalian cells using a single this compound block.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Procedure:
-
Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of this compound addition.
-
The following day, add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 12-24 hours. The optimal incubation time will depend on the cell cycle length of the cell line.
-
To release the cells from the G1/S block, wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
To confirm synchronization, harvest cells at different time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours).
-
Fix the cells in 70% ethanol and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry. A synchronized population will move as a wave through S phase and into G2/M.
Protocol 2: Induction of Replication Stress and Analysis of γH2AX Foci by Immunofluorescence
This protocol outlines the induction of replication stress using a low dose of this compound and the subsequent detection of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on sterile glass coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 solution (0.25% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a low concentration of this compound (e.g., 0.2-0.4 µM) for 24 hours to induce replication stress.[10][11] Include an untreated control.
-
After treatment, remove the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.
Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis) to Detect DNA Strand Breaks
This protocol is adapted for detecting DNA strand breaks that accumulate during NER in the presence of this compound.
Materials:
-
This compound
-
DNA damaging agent (e.g., UV-C light or a chemical mutagen)
-
Comet assay slides (pre-coated with agarose)
-
Low melting point agarose (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with the DNA damaging agent of interest (e.g., expose to a specific dose of UV-C).
-
Immediately after damage induction, incubate the cells in medium with or without this compound (e.g., 1-5 µg/mL) for a defined period (e.g., 30-60 minutes) to allow for the initiation of NER and the accumulation of strand breaks in the this compound-treated samples.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated comet slide.
-
Allow the agarose to solidify at 4°C for 10-15 minutes.
-
Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
After electrophoresis, gently remove the slides and neutralize them with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using specialized software. An increase in the tail moment in the this compound-treated cells compared to the untreated cells indicates the accumulation of NER-associated strand breaks.
Protocol 4: DNA Fiber Analysis to Monitor Replication Fork Dynamics
This protocol allows for the visualization of individual DNA replication forks and the analysis of their progression, stalling, and restart.
Materials:
-
5-chloro-2'-deoxyuridine (CldU)
-
5-iodo-2'-deoxyuridine (IdU)
-
This compound
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Glass microscope slides
-
Primary antibodies: anti-BrdU (recognizes CldU) and anti-BrdU (recognizes IdU) from different species
-
Fluorescently-conjugated secondary antibodies
-
Fluorescence microscope
Procedure:
-
Plate cells at a low density and allow them to enter the logarithmic growth phase.
-
Pulse-label the cells with 20-50 µM CldU for 20-30 minutes.
-
Wash the cells with pre-warmed medium and then pulse-label with 200-250 µM IdU for 20-30 minutes. To study the effect of this compound on ongoing replication, it can be added concurrently with the IdU label.
-
Harvest the cells by trypsinization and resuspend a small number of cells (e.g., 2,000-5,000) in PBS.
-
Mix 2 µL of the cell suspension with 8 µL of spreading buffer on a glass slide.
-
Allow the cell lysis to proceed for 2-5 minutes.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Air-dry the slides and fix them in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes.
-
Wash the slides thoroughly with PBS and block with a suitable blocking buffer.
-
Incubate with the primary antibodies against CldU and IdU.
-
Wash and incubate with the appropriate fluorescently-conjugated secondary antibodies.
-
Mount the slides and visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine the replication fork speed and analyze fork stalling and restart events.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced replication stress.
References
- 1. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 2. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 9. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replication stress generates distinctive landscapes of DNA copy number alterations and chromosome scale losses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous replication stress in mother cells leads to quiescence of daughter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: an inhibitor of DNA repair in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects of this compound on cell recovery and repair of DNA damage in irradiated human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Releasing Cells from Aphidicolin Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synchronization of mammalian cells at the G1/S boundary using aphidicolin and their subsequent release into the cell cycle. This compound is a reversible inhibitor of DNA polymerase α, which effectively blocks DNA replication and arrests cells at the onset of S phase.[1][2][3][4] This method is widely used to obtain synchronized cell populations for studying cell cycle-dependent processes.
Principle and Mechanism
This compound is a tetracyclic diterpenoid antibiotic that specifically targets B-family DNA polymerases, primarily DNA polymerase α in eukaryotic cells.[1][2] By inhibiting this key enzyme, this compound prevents the initiation and elongation of DNA replication, causing cells to accumulate at the G1/S transition or in early S phase.[1][5][6] The inhibitory effect of this compound is reversible; upon its removal, cells synchronously re-enter the cell cycle and proceed through S, G2, and M phases.[1][2][3]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound treatment induces replication stress by stalling replication forks. This stress activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR activation leads to the phosphorylation of downstream targets, including Chk1 and histone H2AX (γH2AX), which in turn mediate cell cycle arrest to allow time for DNA repair.[2][7]
Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.
Experimental Protocols
This section provides detailed protocols for this compound-based cell synchronization and release for two common cell types: HeLa cells and human fibroblasts.
Protocol 1: Synchronization of HeLa Cells
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate HeLa cells at a density that will allow them to reach 60-70% confluency at the time of this compound addition.
-
This compound Block:
-
Release from Block:
-
To release the cells from the G1/S block, aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed, sterile PBS to ensure complete removal of the drug.[10]
-
Add fresh, pre-warmed complete growth medium to the cells. This time point is considered T=0 for the release experiment.
-
-
Cell Collection:
-
Harvest cells at various time points post-release to obtain populations enriched in different cell cycle phases. For HeLa cells, typical time points are:
-
-
Analysis: Analyze the cell cycle distribution of the collected cells using methods such as flow cytometry (e.g., propidium iodide staining for DNA content) or western blotting for cell cycle-specific markers (e.g., Cyclin E for G1/S, Cyclin A for S/G2, Cyclin B1 for G2/M).
Protocol 2: Synchronization of Human Fibroblasts (e.g., NHF1-hTERT)
Materials:
-
Human fibroblast cells (e.g., NHF1-hTERT)
-
Complete growth medium (e.g., RPMI)
-
This compound stock solution (e.g., 6 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate fibroblasts to be 70-80% confluent at the time of synchronization. For improved synchrony, cells can be pre-synchronized by contact inhibition or serum starvation prior to this compound treatment.[10][12]
-
This compound Block:
-
Release from Block:
-
Cell Collection:
-
Collect cells at different time points after release to isolate populations in specific S phase stages:[10]
-
Early S phase: 45 minutes post-release
-
Mid S phase: 3 hours post-release
-
Late S phase: 5 hours post-release
-
-
-
Analysis: Assess cell cycle synchrony by flow cytometry (e.g., BrdU incorporation and propidium iodide staining) to determine the percentage of cells in each phase.[10]
Experimental Workflow Diagram
Caption: General experimental workflow for this compound block and release.
Data Presentation
The following tables summarize quantitative data on cell cycle distribution after release from an this compound block, as reported in the literature for different cell lines.
Table 1: Cell Cycle Progression of RPE1 Cells After Release from this compound Block (5 µg/mL for 24h)
| Time Post-Release | % Early S Phase | % Late S Phase |
| 4 hours | ~66% | ~9% |
| 6 hours | ~41% | ~33% |
Data adapted from a study on RPE1 cells.[5]
Table 2: Cell Cycle Distribution of Arabidopsis MM2d Cells After this compound Block Release
| Time Post-Release | % S Phase | % G2 Phase |
| 1 hour | 77% | - |
| 7-8 hours | - | >90% |
Data derived from flow cytometry analysis of Arabidopsis cell line MM2d.[13]
Table 3: S Phase Progression in Human Fibroblasts (NHF1-hTERT) After this compound Release
| Time Post-Release | % S Phase |
| 45 minutes | 70% |
| 3 hours | 78% |
| 5 hours | 49% |
Data from bivariate flow cytometric analysis of BrdU-labeled NHF1-hTERT cells.[10]
Troubleshooting and Considerations
-
Cell Viability: While this compound is generally less toxic than other synchronization agents like hydroxyurea, prolonged exposure or high concentrations can affect cell viability.[3][6] It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Incomplete Synchronization: Not all cells in a population may arrest at the G1/S boundary. A fraction of cells may be trapped in other phases of the S phase.[2] Combining this compound with other synchronization methods, such as a double thymidine block or mitotic shake-off, can improve synchrony.[2][9]
-
DNA Damage Response: The replication stress induced by this compound can activate the DNA damage response pathway.[2][7] This should be considered when interpreting experimental results, as it may influence cellular processes.
-
Cell Line Variability: The optimal this compound concentration and incubation time can vary significantly between different cell lines. Therefore, it is crucial to optimize the protocol for each specific cell type.
References
- 1. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Aphidicolin in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin is a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola. It is a specific and reversible inhibitor of B-family DNA polymerases, including DNA polymerase α, δ, and ε, in eukaryotic cells.[1][2][3] By inhibiting these key replicative polymerases, this compound effectively blocks the cell cycle at the G1/S boundary or in the early S phase, preventing DNA synthesis and cell proliferation.[4][5] This property makes it a valuable tool in cancer research for cell cycle synchronization, studying DNA repair mechanisms, and as a potential therapeutic agent, often in combination with other anticancer drugs.[5][6] These application notes provide detailed protocols and data for the use of this compound in cancer research studies.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting DNA replication. It competitively inhibits the incorporation of dCTP by DNA polymerase α.[3] This leads to the stalling of replication forks, which in turn activates cellular stress responses, including the DNA Damage Response (DDR) pathways.[7][8] Key signaling pathways activated by this compound-induced replication stress include the ATR-Chk1 and p53 pathways, which can lead to cell cycle arrest, apoptosis, or senescence.[1][2][7][9]
Data Presentation
Table 1: Recommended this compound Concentrations for Cell Cycle Synchronization
| Cell Line | Concentration | Incubation Time | Outcome | Reference(s) |
| HeLa | 5 µM (or 2 µg/mL) | 24 hours | Arrest at G1/S phase | [10][11] |
| RPE1 | 2.5 - 10 µg/mL | 24 hours | Arrest in G1/early S phase | [6][12] |
| A549 | 2 µM | 24 hours | Synchronization at G1/S | [13] |
| MCF-7 | 1-5 µg/mL | 24 hours | G1/S phase block | [14][15] |
Note: Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| HeLa | Cervical Cancer | ~2.5 µM | [16] |
| AtT-20 | Pituitary Adenoma | Proliferation inhibited at 100 nM - 10 µM | [9] |
| Various Cancer Cell Lines | Various | 10 - 50 µM | [16] |
Note: IC50 values can be influenced by the assay method and duration of drug exposure.[17]
Experimental Protocols
Protocol 1: Cell Cycle Synchronization with this compound
This protocol describes the synchronization of cultured cancer cells at the G1/S phase boundary using this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium iodide (PI) staining solution
-
RNase A
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of this compound treatment.
-
This compound Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), add this compound to the culture medium to the desired final concentration (refer to Table 1). For example, use 5 µM for HeLa cells.[10][11]
-
Incubation: Incubate the cells with this compound for 16-24 hours. This will arrest the majority of the cells at the G1/S transition.[6][10]
-
Release from Block: To release the cells from the G1/S block, gently aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Time Course Analysis: Cells will now proceed synchronously through the cell cycle. To collect cells at different phases, harvest them at various time points after the release. For example, in RPE1 cells, a large proportion enters the S phase within 4-6 hours post-release.[6]
-
Cell Cycle Analysis by Flow Cytometry: a. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. c. Centrifuge the fixed cells and wash with PBS. d. Resuspend the cell pellet in PI staining solution containing RNase A. e. Incubate in the dark at room temperature for 30 minutes. f. Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability following this compound treatment.
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for a specified time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying this compound's effects.
Caption: this compound-induced p53 signaling pathway.
References
- 1. Characterisation of a novel ATR-dependent, Chk1-independent, intra-S phase checkpoint that suppresses initiation of replication in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete Aphidicolin-induced cell cycle arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Aphidicolin-induced cell cycle arrest.
Troubleshooting Guides
Issue: Incomplete Cell Cycle Arrest After this compound Treatment
A common problem encountered is the failure to achieve a complete cell cycle block, as evidenced by a broad S-phase distribution or a significant population of cells progressing into G2/M phase in flow cytometry analysis. This guide provides a systematic approach to troubleshoot this issue.
1. Verify this compound Concentration and Incubation Time
The optimal concentration and incubation time for this compound are highly cell-line dependent. What works for one cell line may be suboptimal or cytotoxic for another.
-
Recommendation: Consult the following table for recommended starting concentrations and incubation times for various cell lines. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
| Cell Line | This compound Concentration | Incubation Time (hours) | Expected Arrest Phase |
| HeLa | 1-5 µg/mL | 12-24 | G1/S or early S |
| RPE1 | 2.5-10 µg/mL | 24 | Early S |
| A549 | 1-2 µg/mL | 24 | G1/S |
| HEK293T | 1-2 µg/mL | 16-24 | G1/S |
| MCF7 | 1-5 µg/mL | 18-24 | G1/S |
| U2OS | 1 µg/mL | 16-24 | G1/S |
2. Assess Cell Health and Viability
Prolonged exposure to high concentrations of this compound can be cytotoxic, leading to apoptosis and a skewed cell cycle profile that can be mistaken for incomplete arrest.
-
Recommendation:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the chosen this compound concentration is not causing significant cell death.
-
Visually inspect cells under a microscope for morphological signs of stress or death.
-
3. Optimize Cell Culture Conditions
Cell density and growth phase can influence the effectiveness of this compound.
-
Recommendation:
-
Ensure cells are in the logarithmic growth phase and are not confluent when this compound is added. High cell density can lead to contact inhibition, which can interfere with cell cycle synchronization.
-
Use a consistent seeding density for all experiments.
-
4. Check for Reagent Quality and Stability
This compound is light-sensitive and can degrade over time, leading to reduced efficacy.
-
Recommendation:
-
Store this compound stock solutions protected from light at -20°C.
-
Prepare fresh working solutions for each experiment.
-
Consider purchasing a new batch of this compound if you suspect degradation.
-
5. Enhance Synchronization with Pre-synchronization Techniques
For cell lines that are difficult to synchronize with this compound alone, a pre-synchronization step can improve the efficiency of the block.
-
Recommendation:
-
Serum Starvation: Culture cells in a low-serum medium (e.g., 0.5% FBS) for 24-48 hours to arrest them in G0/G1 before adding this compound.[1]
-
Double Thymidine Block: This method arrests cells at the G1/S boundary. A subsequent incubation with this compound can lead to a more tightly synchronized population.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerase δ.[2] By inhibiting these key replicative polymerases, this compound effectively halts DNA synthesis, causing cells to arrest at the G1/S transition or in early S-phase.[3]
Q2: How can I confirm that my cells are arrested at the correct phase of the cell cycle?
A2: Flow cytometry is the most common method to assess cell cycle distribution. After staining with a DNA-binding dye like propidium iodide (PI) or DAPI, a successful G1/S arrest will show a sharp peak at the G1 DNA content and a reduced or absent G2/M peak. For an early S-phase arrest, you will observe a population of cells with DNA content between G1 and G2.
Q3: My flow cytometry histogram shows a broad S-phase peak after this compound treatment. What does this indicate?
A3: A broad S-phase peak suggests incomplete synchronization. This could be due to several factors, including suboptimal this compound concentration or incubation time, cell line resistance, or high cell density. Refer to the troubleshooting guide above to address these potential issues.
Q4: Can I release the cells from the this compound block?
A4: Yes, the inhibitory effect of this compound is reversible. To release the cells, simply wash the cells thoroughly with fresh, pre-warmed culture medium to remove the this compound. Cells will then synchronously re-enter the cell cycle. The time it takes for cells to progress through the S-phase and into G2/M after release will depend on the cell line. For example, in RPE1 cells, a significant portion enters the S phase within 4 to 6 hours after a 24-hour exposure to this compound.[4]
Q5: Are there any alternatives to this compound for cell synchronization?
A5: Yes, other agents can be used to synchronize cells at different stages of the cell cycle. These include:
-
Thymidine (double block): Arrests cells at the G1/S boundary.
-
Hydroxyurea: Inhibits ribonucleotide reductase, leading to an early S-phase arrest.
-
Nocodazole: Disrupts microtubule formation, causing a mitotic arrest.
The choice of synchronizing agent depends on the specific experimental requirements.
Experimental Protocols
Protocol: this compound-Induced Cell Cycle Arrest and Release
This protocol provides a general guideline for synchronizing adherent cells at the G1/S boundary or in early S-phase using this compound.
Materials:
-
Logarithmically growing adherent cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
DNA staining solution (e.g., Propidium Iodide/RNase A staining solution)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are approximately 50-60% confluent at the time of this compound addition.
-
This compound Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the desired final concentration of this compound in pre-warmed complete culture medium.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the predetermined optimal time (e.g., 16-24 hours).
-
-
Verification of Arrest (Optional but Recommended):
-
Harvest a sample of the this compound-treated cells.
-
Prepare the cells for flow cytometry by fixing and permeabilizing them according to standard protocols.
-
Stain the cells with a DNA-binding dye and analyze the cell cycle distribution by flow cytometry. A successful arrest should show a prominent G1 peak and a significantly reduced S and G2/M population.
-
-
Release from Arrest:
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS to completely remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now synchronously re-enter the cell cycle. Samples can be collected at various time points post-release to analyze progression through S, G2, and M phases.
-
Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: Troubleshooting workflow for incomplete this compound arrest.
References
Technical Support Center: Optimizing Aphidicolin Concentration for Cell Synchronization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing aphidicolin concentration for cell cycle synchronization in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it synchronize cells?
This compound is a tetracyclic diterpene antibiotic that acts as a reversible inhibitor of eukaryotic DNA polymerase α and δ.[1][2][3] By inhibiting these key enzymes, this compound effectively halts DNA replication, causing cells to arrest at the G1/S boundary or in the early S phase of the cell cycle.[2][4][5] This reversible arrest allows for the synchronization of a cell population, which will then proceed through the cell cycle in a coordinated manner upon removal of the inhibitor.[6][7]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound varies significantly between cell lines.[8] It is crucial to perform a dose-response experiment to determine the lowest concentration that effectively arrests the majority of cells at the G1/S phase without causing significant cytotoxicity. A general starting point is to test a range of concentrations (e.g., 0.1 µM to 10 µM) and assess cell cycle distribution using flow cytometry.
Q3: What are the common signs of this compound-induced cytotoxicity?
High concentrations or prolonged exposure to this compound can lead to cytotoxicity.[3] Signs of this can include a decrease in cell viability, changes in cell morphology such as cellular enlargement and extension of cellular processes before lysis, and the induction of apoptosis.[3] It is important to monitor cell health throughout the synchronization process.
Q4: For how long should I treat my cells with this compound?
The incubation time required for effective synchronization typically ranges from 12 to 24 hours.[8][9][10] This duration is usually sufficient for most cells in a population to reach the G1/S checkpoint. However, the optimal time can vary depending on the cell line's doubling time.
Q5: My cells are not fully synchronized after this compound treatment. What could be the reason?
Incomplete synchronization can be due to several factors, including suboptimal this compound concentration, insufficient incubation time, or inherent resistance of the cell line.[11] Some cell lines may require a double-block strategy, such as a thymidine block followed by an this compound block, to achieve a higher degree of synchrony.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low synchronization efficiency | - Suboptimal this compound concentration.- Insufficient incubation time.- Cell line resistance. | - Perform a dose-response curve to find the optimal concentration.- Increase the incubation time (e.g., up to 24 hours).- Consider a double-block synchronization method (e.g., thymidine-aphidicolin).[12] |
| High cell death/cytotoxicity | - this compound concentration is too high.- Prolonged exposure to this compound. | - Reduce the this compound concentration.- Decrease the incubation time.- Ensure the use of healthy, sub-confluent cells. |
| Cells arrested in different phases | - this compound concentration is too low, allowing some cells to "leak" through the block.- Heterogeneity in the cell population's cycle time. | - Increase the this compound concentration.- Pre-synchronize cells using serum starvation before this compound treatment.[11] |
| Altered cellular processes | - this compound can induce a DNA damage response and other cellular stresses.[12][14] | - Be aware of potential off-target effects and validate key experimental findings with alternative synchronization methods.- Minimize the duration of the this compound block. |
Data Presentation
Table 1: Recommended this compound Concentrations for Various Cell Lines
| Cell Line | Concentration | Incubation Time | Notes |
| HeLa | 0.5 - 5 µg/mL | 12 - 24 hours | Higher concentrations (5 µg/mL) can induce G2/M arrest with long-term administration.[15] A double thymidine block is also effective.[11] |
| MCF-7 | 1 µg/mL | 24 hours | Used to induce S phase arrest.[16] |
| RPE1 | 2.5 - 10 µg/mL | 24 hours | Successfully used for S phase synchronization and release experiments.[8][10] |
| Normal Human Fibroblasts | 0.5 - 5 µg/mL | 1 - 24 hours | Effectively inhibits DNA synthesis.[17][18] |
| Neuroblastoma (UKF-NB-1/2/3, IMR-32) | 0.5 - 5 µM | 1 - 5 days | Shows selective cytotoxicity towards neuroblastoma cells.[3] |
| H1299 | 0.1 - 0.4 µM | 8 - 24 hours | Used to induce replication slowdown for studying mitotic DNA synthesis.[19] |
| Chronic Lymphocytic Leukemia (CLL) | 3 µM | 96 hours | Used in combination with other drugs to enhance cytotoxicity.[20] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase and approximately 50-60% confluent at the time of analysis.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 µM) in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a standard synchronization period (e.g., 16-24 hours). The optimal time may need to be determined empirically based on the cell line's doubling time.
-
Cell Harvest: Harvest the cells by trypsinization.
-
Cell Fixation and Staining: Wash the cells with PBS and fix them in cold 70% ethanol. Store at -20°C for at least 2 hours. Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Data Interpretation: The optimal concentration will be the lowest concentration that results in a high percentage of cells accumulated in the G1 phase (a single peak with 2N DNA content) without a significant increase in the sub-G1 population (indicative of apoptosis).
Protocol 2: Cell Synchronization using this compound
-
Cell Seeding: Plate cells to be 30-40% confluent at the time of this compound addition.
-
This compound Treatment: Add the pre-determined optimal concentration of this compound to the culture medium.
-
Incubation: Incubate for the desired period (typically 16-24 hours).
-
Release from Block: To release the cells from the G1/S block, wash the cells three times with warm, sterile PBS, and then add fresh, pre-warmed complete culture medium.
-
Time Course Analysis: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to analyze their progression through the cell cycle by flow cytometry or other methods.
Mandatory Visualizations
References
- 1. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 5. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 9. Cell synchronization [bio-protocol.org]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 14. imtm.cz [imtm.cz]
- 15. This compound induces alterations in Golgi complex and disorganization of microtubules of HeLa cells upon long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immortalised breast epithelia survive prolonged DNA replication stress and return to cycle from a senescent-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effects of this compound on cell recovery and repair of DNA damage in irradiated human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-resolution mapping of mitotic DNA synthesis under conditions of replication stress in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin cytotoxicity and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of aphidicolin and strategies to minimize it during in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability | - Excessive Concentration: this compound concentration is too high for the specific cell line. - Prolonged Exposure: Incubation time is too long, leading to irreversible cell cycle arrest and apoptosis. - Cell Line Sensitivity: The cell line is particularly sensitive to DNA replication stress. - Suboptimal Cell Health: Cells were not in a healthy, logarithmic growth phase before treatment. | - Optimize Concentration: Perform a dose-response experiment (e.g., MTT assay) to determine the optimal concentration for cell cycle synchronization with minimal cytotoxicity. Start with a low concentration (e.g., 0.1 µM) and titrate up. - Reduce Exposure Time: For synchronization, use the shortest effective exposure time. A common range is 12-24 hours. The block is reversible upon removal of this compound.[1] - Staggered Treatment: For long-term studies, consider intermittent this compound exposure rather than continuous treatment. - Use Healthy Cultures: Ensure cells are seeded at an appropriate density and are actively dividing before adding this compound. |
| Poor Cell Synchronization | - Incorrect Concentration: The this compound concentration is too low to effectively block all cells at the G1/S boundary. - Insufficient Exposure Time: The incubation period is not long enough for the entire cell population to reach the G1/S checkpoint. - Cellular Heterogeneity: The cell population has a highly variable cell cycle length. | - Increase Concentration: Gradually increase the this compound concentration. Refer to the IC50 values in Table 1 for guidance. - Extend Exposure Time: Increase the incubation time in increments (e.g., 16, 20, 24 hours) and assess synchronization efficiency by flow cytometry. - Double Block Method: Consider a double-thymidine block followed by a shorter this compound treatment for tighter synchronization.[2] |
| Inconsistent Results | - This compound Instability: Improper storage or handling of this compound stock solutions. - Variability in Cell Culture: Inconsistent cell passage number, seeding density, or media composition. - Inaccurate Pipetting: Errors in dispensing this compound or other reagents. | - Proper Handling: Prepare fresh this compound stock solutions in DMSO and store them in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. - Standardize Procedures: Use cells within a consistent passage number range. Maintain uniform seeding densities and use the same batch of media and supplements for all experiments. - Calibrate Pipettes: Ensure all pipettes are properly calibrated. |
| This compound Precipitation in Media | - Low Solubility: this compound is poorly soluble in aqueous solutions. - High Concentration: The final concentration in the culture medium exceeds its solubility limit. | - Use a Solvent: Prepare a concentrated stock solution in a suitable solvent like DMSO before diluting it into the culture medium. - Pre-warm Media: Pre-warm the culture medium to 37°C before adding the this compound stock solution. - Vortex Gently: Mix the medium thoroughly but gently after adding this compound to ensure even dispersion. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cytotoxicity?
This compound is a specific and reversible inhibitor of DNA polymerase α and δ in eukaryotic cells.[3] By inhibiting these key enzymes, it blocks DNA replication, leading to cell cycle arrest at the G1/S boundary.[4] Prolonged arrest and the resulting replication stress can trigger DNA damage response pathways, ultimately leading to apoptosis (programmed cell death).[5][6]
2. How can I minimize the cytotoxic effects of this compound while still achieving effective cell synchronization?
The key is to use the lowest effective concentration for the shortest possible duration. This can be achieved by:
-
Titration: Performing a dose-response curve to identify the minimal concentration that induces cell cycle arrest in your specific cell line.
-
Time-Course Analysis: Determining the shortest incubation time required for the majority of cells to accumulate at the G1/S boundary.
-
Reversibility: Washing the cells thoroughly with fresh, pre-warmed medium after the synchronization period to allow them to re-enter the cell cycle. The effects of this compound are generally reversible upon its removal.[1]
3. What is the recommended solvent and storage condition for this compound?
This compound is poorly soluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles and should be protected from light.
4. How does this compound-induced cell cycle arrest lead to apoptosis?
Prolonged inhibition of DNA replication by this compound can be interpreted by the cell as DNA damage. This triggers the DNA damage response (DDR) pathway. In some cell types, this involves the activation of the tumor suppressor protein p53.[7] Activated p53 can then upregulate the expression of pro-apoptotic genes, such as GADD45β (Growth Arrest and DNA Damage-inducible 45 beta), which contribute to the apoptotic cascade.[7]
5. Are all cell lines equally sensitive to this compound?
No, sensitivity to this compound can vary significantly between different cell lines. This can be due to differences in cell cycle kinetics, DNA repair capacity, and the status of cell cycle checkpoint proteins like p53. It is crucial to empirically determine the optimal concentration and exposure time for each cell line.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Human Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of this compound required to inhibit the proliferation of 50% of the cell population under the specified experimental conditions. Note that these values can vary depending on the assay method and exposure time.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |
| HCT-116 | Colon Carcinoma | 9 | 24 |
| HeLa | Cervical Carcinoma | Moderate Cytotoxicity at 0.5-5 µM | 120 (5 days)[3] |
| H9 | T-cell Lymphoma | Moderate Cytotoxicity at 0.5-5 µM | 120 (5 days)[3] |
| A549 | Lung Carcinoma | Moderate Cytotoxicity at 0.5-5 µM | 120 (5 days)[3] |
| Caco-2 | Colorectal Adenocarcinoma | Moderate Cytotoxicity at 0.5-5 µM | 120 (5 days)[3] |
| Neuroblastoma (UKF-NB-1/2/3, IMR-32) | Neuroblastoma | Selectively Kills at 0.5-5 µM | 24-120 (1-5 days)[3] |
| Normal Human Embryonal Cells | Normal Embryonic Cells | Moderate Cytotoxicity at 0.5-5 µM | 120 (5 days)[3] |
| Human Foreskin Fibroblast (HFF) | Normal Fibroblast | 0.473 | Not Specified |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Negligible cytotoxicity as a single agent at 3 µM | 96 (4 days)[8] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effect of this compound on adherent cells by measuring their metabolic activity.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium from a concentrated stock in DMSO. Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Synchronization with Minimized Cytotoxicity
This protocol describes a method for synchronizing cells at the G1/S boundary using this compound, followed by analysis of cell cycle distribution by flow cytometry.
Materials:
-
Adherent or suspension cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to attach and resume proliferation (typically 24 hours for adherent cells).
-
This compound Treatment: Add this compound to the culture medium at a pre-determined optimal concentration (determined from cytotoxicity assays). Incubate for 16-24 hours.
-
Release from Block: To release the cells from the G1/S block, gently aspirate the this compound-containing medium. Wash the cells twice with pre-warmed, sterile PBS, followed by the addition of fresh, pre-warmed complete medium.
-
Time-Course Collection: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to monitor their progression through the cell cycle.
-
Cell Fixation:
-
Adherent cells: Wash with PBS, detach with trypsin-EDTA, and collect by centrifugation.
-
Suspension cells: Collect by centrifugation.
-
Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, and G2/M phases).
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical relationships in troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 8. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Aphidicolin resistance in cell cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with aphidicolin in cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions to address common issues, particularly the failure of this compound to effectively induce cell cycle arrest, which can be perceived as resistance.
Troubleshooting Guide: Ineffective Cell Synchronization with this compound
This guide addresses common scenarios where this compound treatment fails to yield the expected cell cycle synchronization at the G1/S boundary.
Problem: Cells do not arrest in the early S phase after this compound treatment, as confirmed by flow cytometry.
| Possible Cause | Recommended Action | Experimental Verification |
| Incorrect this compound Concentration | Optimize the this compound concentration. Different cell lines exhibit varying sensitivities. Perform a dose-response experiment to determine the minimal effective concentration that arrests the majority of cells at the G1/S boundary without inducing significant cytotoxicity. Typical concentrations range from 0.5 µM to 10 µM.[1] | Run a dose-response curve and assess cell cycle arrest and viability (e.g., using trypan blue exclusion or a viability assay) at each concentration after a 24-hour incubation. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. This compound is light-sensitive and can degrade over time, especially if not stored properly.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 2 months or -80°C for up to 6 months.[1] | Test the fresh stock solution on a sensitive, positive control cell line to confirm its activity. |
| Insufficient Incubation Time | Increase the incubation time with this compound. For complete G1/S phase arrest, an incubation period of 24 hours is often required.[3][4] | Perform a time-course experiment, harvesting cells at different time points (e.g., 12, 18, 24 hours) after this compound addition and analyzing the cell cycle profile by flow cytometry. |
| Cell Line-Specific Characteristics | Some cell lines may be inherently less sensitive to this compound due to variations in DNA polymerase activity or drug efflux mechanisms. | If optimization of concentration and incubation time fails, consider alternative synchronization methods. |
| High Cell Density or Confluency | High cell density can affect drug uptake and cell cycle kinetics. Ensure cells are in the logarithmic growth phase and at an appropriate confluency (typically 60-70%) at the time of treatment.[4] | Plate cells at different densities and treat with the optimized this compound concentration to determine the optimal cell density for effective synchronization. |
Workflow for Troubleshooting Ineffective this compound Synchronization
Caption: Troubleshooting workflow for ineffective this compound synchronization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerases δ and ε. It acts by competing with dCTP for binding to the polymerase, thereby blocking DNA replication and causing cells to arrest at the G1/S boundary of the cell cycle.[5][6][7]
Q2: How should I prepare and store this compound stock solutions?
This compound is poorly soluble in water but can be dissolved in solvents like DMSO or ethanol.[8] For cell culture applications, preparing a stock solution in DMSO is common.[8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to 2 months or at -80°C for up to 6 months.[1] Protect the stock solution from light.[2][8]
| Solvent | Recommended Stock Concentration | Storage Temperature | Stability |
| DMSO | 10 mg/mL[8] or 25 mM[2] | -20°C or -80°C | Up to 2 months at -20°C, 6 months at -80°C[1] |
| Ethanol | 1 mg/mL | 4°C | At least one week[8] |
| Methanol | Freely soluble[8] | Not specified | Not specified |
Q3: Can this compound induce DNA damage?
Yes, prolonged exposure to this compound or the use of high concentrations can induce replication stress, leading to the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[9] This is an important consideration, as it can impact downstream experimental results.
Q4: Are there alternative methods for cell synchronization if this compound is ineffective?
Yes, several other chemical agents can be used to synchronize cells at different stages of the cell cycle.
| Method | Target Phase | Mechanism of Action |
| Double Thymidine Block | G1/S Phase | High concentrations of thymidine inhibit DNA synthesis through competitive inhibition.[10] |
| Hydroxyurea | Early S Phase | Inhibits ribonucleotide reductase, leading to the depletion of dNTP pools necessary for DNA replication.[11][12] |
| Nocodazole | M Phase (Metaphase) | A reversible inhibitor of microtubule polymerization, leading to arrest at the spindle assembly checkpoint.[10] |
| CDK Inhibitors (e.g., Palbociclib) | G1 Phase | Inhibit Cyclin-Dependent Kinases (CDKs) that are crucial for progression through the G1 phase.[4][11] |
| Mimosine | Late G1 Phase | A plant amino acid that chelates iron, which is necessary for DNA replication.[9] |
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound competitively inhibits DNA polymerases, leading to stalled replication and G1/S arrest.
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
This protocol provides a general guideline for synchronizing adherent cells at the G1/S boundary using this compound. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Cell Plating: Plate cells at a density that will allow them to reach 60-70% confluency within 24 hours.
-
This compound Treatment:
-
Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 1-5 µg/mL or 2.5-10 µM).
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Release from Arrest (Washout):
-
To release the cells from the G1/S block, aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Harvesting and Analysis:
-
Harvest cells at various time points after the washout to collect populations enriched in different stages of the S phase. For example, cells can be collected 4-6 hours post-washout for early to mid-S phase analysis.[4]
-
For cell cycle analysis, trypsinize the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the fixed cells with PI solution and analyze by flow cytometry.
-
Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration
Procedure:
-
Cell Plating: Plate cells in multiple wells of a multi-well plate at a consistent density.
-
Serial Dilutions: Prepare a series of this compound concentrations in complete medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Replace the medium in each well with the corresponding this compound concentration.
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
In parallel wells for each concentration, assess cell viability using a method like trypan blue exclusion.
-
For cell cycle analysis, harvest the cells from each concentration, fix, stain with PI, and analyze by flow cytometry.
-
Determine the lowest concentration that results in a significant accumulation of cells in the G1/S phase without a substantial decrease in viability.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of cell division by this compound without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell synchronization - Wikipedia [en.wikipedia.org]
- 11. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 12. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aphidicolin Treatment and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of long-term Aphidicolin treatment on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic diterpene antibiotic that acts as a specific and reversible inhibitor of eukaryotic DNA polymerase Alpha and Delta.[1][2] By binding at or near the nucleotide-binding site, it competitively inhibits the incorporation of dCTP, thereby blocking DNA replication and arresting the cell cycle at the G1/S phase transition.[2][3][4] This property makes it a widely used agent for synchronizing cells in culture.[5][6]
Q2: What is the expected impact of long-term this compound treatment on cell viability when used as a single agent?
The impact varies significantly depending on the cell line, concentration, and duration of treatment.
-
Low Cytotoxicity in Some Cells: In certain cell types, such as primary chronic lymphocytic leukemia (CLL) cells, this compound exhibits negligible cytotoxicity on its own. For instance, a 96-hour treatment with 3 μM this compound resulted in a minor loss of cell viability (5.6 ± 0.9%).[7]
-
Selective Cytotoxicity: Some cancer cell lines, particularly neuroblastoma cells, are highly sensitive and can be selectively killed by this compound at concentrations as low as 0.5 µM, while normal embryonic cells and other cancer lines like HeLa and A549 are only moderately affected.[8][9]
-
Loss of Reproductive Capacity: Long-term exposure (e.g., >48 hours) can lead to a significant loss of reproductive capacity (clonogenic survival) even if the cells appear viable via metabolic assays during the treatment period.[10] This is often associated with unbalanced cell growth.[10]
-
Apoptosis Induction: In specific cell lines like AtT-20 pituitary tumor cells, this compound can induce apoptosis, often mediated through the p53-GADD45β pathway.[9][11][12]
Q3: Can this compound enhance the effect of other cytotoxic drugs?
Yes. This compound can act synergistically with other chemotherapeutic agents, particularly purine analogs like fludarabine and cladribine.[7] It achieves this by inhibiting DNA repair pathways, most likely Nucleotide Excision Repair (NER), which are responsible for fixing the DNA damage caused by these drugs.[7][13] This inhibition leads to an accumulation of DNA damage, enhanced p53 phosphorylation, and ultimately, increased apoptosis.[7]
Q4: How does long-term treatment affect cell cycle progression?
While primarily known for its G1/S phase arrest, the concentration of this compound can influence the specific cell cycle checkpoint. In HeLa cells, a high concentration (5 µg/ml) induces a G1/S arrest, whereas a lower concentration (0.5 µg/ml) can lead to an arrest at the G2/M phase.[10] Prolonged arrest can lead to genomic instability, including aneuploidy and chromosomal aberrations.[6]
Troubleshooting Guide
Issue 1: High variability in cell viability results after this compound treatment.
-
Possible Cause 1: Inconsistent Drug Concentration. this compound has poor water solubility and is typically dissolved in DMSO.[5] Ensure the stock solution is fully dissolved and vortexed before diluting into the culture medium. Prepare fresh dilutions for each experiment as the compound is light-sensitive and may degrade over time in solution.[5]
-
Possible Cause 2: Cell Density. The cytotoxic effect of cell cycle inhibitors can be density-dependent. Standardize the seeding density of your cells for all experiments to ensure reproducibility.
-
Possible Cause 3: Cell Line Contamination or Genetic Drift. Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell lines. Additionally, cell lines can undergo genetic drift over many passages, leading to altered sensitivity. Use cells from a low-passage, validated stock.
Issue 2: Cells are not arresting at the G1/S boundary as expected.
-
Possible Cause 1: Insufficient this compound Concentration. The effective concentration can vary between cell lines. Perform a dose-response curve to determine the optimal concentration for cell cycle arrest in your specific cell model. Some studies have shown that higher concentrations (e.g., 50 μg/ml) are necessary to completely halt DNA synthesis over extended periods.[14]
-
Possible Cause 2: Drug Inactivation. this compound may be metabolized by cells over long incubation times. For very long treatments, consider replenishing the medium with fresh this compound.
-
Possible Cause 3: Inappropriate Timing of Analysis. After adding this compound, it takes time for the population of asynchronously growing cells to accumulate at the G1/S border. The optimal incubation time (typically 16-24 hours) should be determined for your cell line.
Issue 3: Observing significant cell death even at concentrations reported to be non-toxic.
-
Possible Cause 1: High Sensitivity of Cell Line. Your specific cell line may be unusually sensitive to DNA replication stress. This is particularly true for cells with underlying defects in DNA damage response (DDR) pathways.
-
Possible Cause 2: Prolonged S-phase Arrest. A prolonged block in DNA replication can trigger the DNA damage response, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[6] If your goal is synchronization, minimize the duration of the this compound block.
-
Possible Cause 3: Synergistic Effects with Media Components. Some media components, particularly if they are light-sensitive, can generate reactive oxygen species that cause DNA damage, which could be exacerbated by this compound's inhibition of DNA repair.
Quantitative Data Summary
Table 1: Effect of this compound as a Single Agent on Cell Viability
| Cell Line | Concentration | Treatment Duration | Effect on Viability | Reference |
|---|---|---|---|---|
| Primary CLL Cells | 3 µM | 96 hours | 5.6 ± 0.9 % loss of viability | [7] |
| Human Neuroblastoma | 0.5 µM (5 x 10⁻⁷ M) | 5 days | Kills all cells | [8] |
| HeLa, H9, A549, Caco-2 | 0.5 µM - 5 µM | 5 days | Moderate cytotoxicity | [8][9] |
| AtT-20 Cells | 100 nM - 10 µM | 48 hours | Inhibits cell proliferation, induces apoptosis | [8][9] |
| HeLa Cells | 0.5 - 5 µg/ml | > 48 hours | Loss of reproductive capacity |[10] |
Table 2: Synergistic Effect of this compound with Purine Analogs in Primary CLL Cells
| Primary Drug | This compound Conc. | IC₅₀ without this compound (µM) | IC₅₀ with this compound (µM) | Fold Increase in Sensitivity | Reference |
|---|---|---|---|---|---|
| Fludarabine | 3 µM | 4.5 ± 1.2 | 1.0 ± 0.2 | 4.5 | [7] |
| Cladribine | 3 µM | 2.2 ± 0.7 | 0.8 ± 0.3 | 2.8 |[7] |
Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies evaluating this compound's effect on CLL cells.[7]
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Cell Seeding: Plate freshly isolated cells (e.g., 2 x 10⁶ cells/well) in a 96-well plate.
-
Drug Treatment: Add increasing concentrations of the primary drug (e.g., fludarabine) with or without a fixed concentration of this compound (e.g., 3 µM). Include wells with this compound alone and untreated controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ values (the concentration required to kill 50% of cells) from the dose-response curves.
2. Protocol: Cell Cycle Synchronization with this compound
This is a general protocol for arresting cells at the G1/S boundary.[6][15]
-
Cell Seeding: Plate cells at a low to moderate density (e.g., 30-40% confluency) to ensure they are still in a logarithmic growth phase.
-
This compound Treatment: Add this compound to the culture medium at a pre-determined optimal concentration (e.g., 5 µg/ml).
-
Incubation: Incubate the cells for 16-24 hours. The exact duration may need optimization depending on the cell line's doubling time.
-
Release from Block: To release the cells from the G1/S block, wash the monolayer twice with pre-warmed sterile PBS, followed by one wash with pre-warmed culture medium.
-
Fresh Medium: Add fresh, pre-warmed culture medium without this compound. Cells will now proceed synchronously through the S phase.
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Analysis: Harvest cells at various time points post-release for downstream analysis (e.g., flow cytometry for DNA content, Western blotting for cell cycle markers).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Control of cell division by this compound without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound induces alterations in Golgi complex and disorganization of microtubules of HeLa cells upon long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells [jstage.jst.go.jp]
- 13. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temporally coordinated assembly and disassembly of replication factories in the absence of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Aphidicolin Synchronization Troubleshooting and Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cell synchronization experiments using Aphidicolin. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my this compound synchronization not working? My cells are not arresting at the G1/S boundary.
There are several potential reasons why your this compound synchronization may not be effective. Here’s a troubleshooting guide to address the most common issues:
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Incorrect this compound Concentration: The optimal concentration of this compound is highly cell-line specific. A concentration that is too low will not effectively inhibit DNA polymerase, while a concentration that is too high can induce cytotoxicity and apoptosis.[1] It is crucial to determine the optimal concentration for your specific cell line empirically.
-
Suboptimal Incubation Time: The duration of this compound treatment is critical. Insufficient incubation time may not allow all cells to reach the G1/S boundary, resulting in a poorly synchronized population. Conversely, prolonged exposure can lead to cellular stress, DNA damage, and escape from the cell cycle block.[2]
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Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.[1] A protocol that works for one cell line may not be suitable for another. It is essential to optimize the protocol for each new cell line.
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Cell Health and Confluency: The physiological state of your cells can significantly impact the effectiveness of the synchronization. Ensure that your cells are healthy, actively dividing, and at an optimal confluency (typically 60-70%) before adding this compound. Overly confluent or stressed cells may not respond uniformly to the treatment.
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This compound Quality and Storage: Ensure that your this compound stock solution is properly prepared, stored, and has not expired. This compound is typically dissolved in DMSO and should be stored at -20°C.
2. How can I optimize the this compound concentration and incubation time for my cell line?
Optimization is a critical step for successful synchronization. Here’s a recommended approach:
-
Dose-Response Experiment: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for a fixed incubation time (e.g., 16-24 hours).
-
Time-Course Experiment: Once an approximate optimal concentration is identified, perform a time-course experiment using that concentration with varying incubation times (e.g., 12, 16, 20, 24 hours).
-
Analysis by Flow Cytometry: The most effective way to assess synchronization efficiency is through flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI) or DAPI. An effective synchronization will show a distinct peak of cells in the G1 phase and a significant reduction in the S and G2/M phase populations.
3. My cells are dying after this compound treatment. What could be the cause?
Cell death following this compound treatment is a common issue and can be attributed to:
-
High this compound Concentration: As mentioned, excessive concentrations of this compound can be toxic.[1] Refer to the dose-response optimization to find a non-toxic yet effective concentration.
-
Prolonged Incubation: Extended exposure to this compound can induce an irreversible cell cycle arrest and trigger apoptosis.
-
Induction of DNA Damage: this compound-induced replication stress can lead to DNA damage, which, if not properly repaired, can activate apoptotic pathways.[3] The activation of the ATR-Chk1 signaling pathway is a hallmark of this response.[4][5][6][7]
4. After washing out the this compound, my cells are not re-entering the cell cycle synchronously. What should I do?
A lack of synchronous re-entry into the cell cycle can be due to:
-
Incomplete Washout: Ensure that the this compound is thoroughly washed out from the cell culture. A common procedure is to wash the cells two to three times with pre-warmed, drug-free medium.
-
Irreversible Cell Cycle Arrest: At high concentrations or with prolonged exposure, this compound can cause an irreversible block for a fraction of the cell population.
-
Cell Cycle Perturbations: The synchronization process itself can sometimes perturb the normal cell cycle progression. It's important to monitor the progression of the released cells over time using methods like flow cytometry.
5. Can I use this compound in combination with other synchronization methods?
Yes, combining this compound with other methods can often improve synchronization efficiency. A common and effective strategy is the double-thymidine block followed by an this compound block.[2] This sequential treatment helps to enrich the cell population at the G1/S boundary more effectively. Another approach is to pre-synchronize cells in G0/G1 by serum starvation before this compound treatment.[2]
Experimental Protocols & Data
Quantitative Data Summary
The following table provides a summary of recommended this compound concentrations and incubation times for various commonly used cell lines. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
| Cell Line | This compound Concentration | Incubation Time | Reference(s) |
| HeLa | 5 µg/mL (or 5 µM) | 14 - 24 hours | [2][8] |
| RPE1 | 2.5 - 10 µg/mL | 24 hours | [9][10][11] |
| L1210 | Not specified | Two 12-hour exposures separated by a 6-hour drug-free interval | [12] |
| U2OS | Not specified, used in combination with other inhibitors | Varies depending on the combined protocol | [1] |
| MCF-7 | Not specified, requires optimization | Varies | [13][14] |
| A549 | Not specified, used in combination with other inhibitors | Varies depending on the combined protocol | [15] |
| HEK293T | Not specified, requires optimization | Varies | |
| Human Fibroblasts | 6 µM | 24 hours | [16] |
| Giardia intestinalis | 6 µM | 6 hours | [17] |
Detailed Experimental Protocol: this compound Synchronization of HeLa Cells
This protocol provides a general guideline for synchronizing HeLa cells at the G1/S boundary using this compound.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding: Seed HeLa cells in a culture dish at a density that will result in 60-70% confluency at the time of this compound addition.
-
This compound Treatment: Once the cells reach the desired confluency, add this compound to the culture medium to a final concentration of 5 µg/mL.
-
Incubation: Incubate the cells in a humidified incubator at 37°C and 5% CO2 for 16-24 hours.
-
Washout: To release the cells from the G1/S block, aspirate the this compound-containing medium. Wash the cells twice with pre-warmed PBS, followed by one wash with pre-warmed complete growth medium.
-
Release: Add fresh, pre-warmed complete growth medium to the cells and return them to the incubator.
-
Sample Collection: At various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours), harvest the cells for analysis.
-
Flow Cytometry Analysis:
-
Trypsinize and collect the cells.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Treat the cells with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content using a flow cytometer.
-
Visualizations
Experimental Workflow for this compound Synchronization
Caption: A typical experimental workflow for cell synchronization using this compound.
This compound-Induced Replication Stress Signaling Pathway
Caption: Signaling pathway activated by this compound-induced replication stress.
References
- 1. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Characterisation of a novel ATR-dependent, Chk1-independent, intra-S phase checkpoint that suppresses initiation of replication in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell Cycle Synchrony in Giardia intestinalis Cultures Achieved by Using Nocodazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aphidicolin Protocols for Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in adjusting aphidicolin synchronization protocols for your primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it synchronize cells?
This compound is a tetracyclic diterpenoid that acts as a specific and reversible inhibitor of DNA polymerase α in eukaryotic cells.[1][2] By inhibiting this key enzyme, this compound effectively blocks DNA replication, causing cells to arrest at the G1/S boundary of the cell cycle.[3][4] Cells in other phases of the cell cycle (G2, M, and G1) will continue to progress until they reach this checkpoint.[3] Upon removal of this compound from the culture medium, the cells synchronously re-enter the S phase and proceed through the cell cycle.[5]
Q2: Why is protocol adjustment necessary for primary cells compared to cell lines?
Primary cells are freshly isolated from tissues and have a finite lifespan. They are often more sensitive to chemical treatments than immortalized cell lines. Direct application of protocols optimized for cell lines can lead to several issues in primary cells, including:
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Increased Cytotoxicity: Primary cells may have lower tolerance to this compound, leading to significant cell death.
-
Induction of Senescence: Prolonged cell cycle arrest can trigger a state of irreversible growth arrest known as senescence in primary cells.[6]
-
Variable Synchronization Efficiency: The optimal concentration and incubation time for effective synchronization can vary significantly between different primary cell types.
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Altered Cell Morphology and Physiology: Primary cells may exhibit more pronounced changes in morphology and cellular processes in response to this compound.
Therefore, careful optimization of the this compound concentration and incubation time is crucial for successful and reproducible synchronization of primary cell cultures.
Q3: What are the potential side effects of using this compound on primary cells?
While effective for cell synchronization, this compound treatment can have several side effects on primary cells:
-
DNA Damage Response: By inducing replication stress, this compound can activate the DNA damage response pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[7][8] A common marker for this is the phosphorylation of histone H2AX (γH2AX).[8][9]
-
Growth Imbalance: Although DNA synthesis is halted, other cellular processes like RNA and protein synthesis may continue, leading to an increase in cell size and potential metabolic perturbations.[8][9]
-
Apoptosis: At higher concentrations or with prolonged exposure, this compound can induce programmed cell death (apoptosis).
-
Failure to Re-enter the Cell Cycle: Some primary cells, after being released from the this compound block, may fail to properly re-enter the cell cycle and instead enter a state of quiescence or senescence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability / High Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Start with a range of concentrations lower than what is typically used for cell lines (e.g., 0.1 - 5.0 µg/mL).[10] |
| Prolonged incubation time. | Reduce the incubation time. A 12-24 hour incubation is a common starting point, but shorter durations may be sufficient for some primary cells.[11] | |
| Cell type is highly sensitive to this compound. | Consider alternative synchronization methods such as serum starvation or hydroxyurea treatment. | |
| Inefficient Synchronization (<80% cells in G1/S) | This compound concentration is too low. | Gradually increase the this compound concentration in your dose-response experiment. |
| Insufficient incubation time. | Increase the incubation time in increments (e.g., 12h, 18h, 24h) to allow more cells to reach the G1/S boundary. | |
| Cells are overcoming the block. | For longer incubation periods, consider a second, lower-dose this compound treatment after a brief release period. | |
| Cells Arrested but Fail to Re-enter S Phase | Induction of senescence or terminal differentiation. | Reduce this compound concentration and/or incubation time. Confirm senescence by staining for senescence-associated β-galactosidase. |
| Incomplete removal of this compound. | Ensure thorough washing of the cell culture with fresh, pre-warmed medium (at least 2-3 times) to completely remove the this compound. | |
| Cell cycle checkpoint activation remains high. | Allow for a longer recovery period after this compound removal before assessing cell cycle re-entry. | |
| Significant Changes in Cell Morphology | Growth imbalance due to prolonged arrest. | Shorten the this compound incubation time to the minimum required for effective synchronization. |
| Cytoskeletal alterations. | Monitor morphology during the dose-response and time-course experiments to identify a window with minimal morphological changes. | |
| High Levels of DNA Damage (γH2AX staining) | This compound-induced replication stress. | Use the lowest effective concentration of this compound. Minimize the incubation time. |
| Pre-existing cellular stress. | Ensure the primary cells are healthy and in a logarithmic growth phase before starting the synchronization protocol. |
Quantitative Data Summary
The optimal this compound concentration and incubation time are highly dependent on the primary cell type. The following table provides a summary of reported conditions for different primary cells as a starting point for optimization.
| Primary Cell Type | This compound Concentration | Incubation Time | Reference(s) |
| Human Fibroblasts | 0.5 - 5 µg/mL | 1 - 24 hours | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified, serum starvation is a common alternative | 12 hours (serum-free media) | [13] |
| Chronic Lymphocytic Leukemia (CLL) cells | 3 µM | 96 hours (co-treatment studies) |
Experimental Protocols
Determining Optimal this compound Concentration
This protocol outlines a method to identify the lowest effective concentration of this compound that induces cell cycle arrest with minimal cytotoxicity.
-
Cell Seeding: Plate primary cells at a density that will not lead to confluency during the experiment.
-
This compound Treatment: After allowing cells to adhere and enter a logarithmic growth phase (typically 24 hours), replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a fixed period (e.g., 18 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a method such as the MTT assay or Trypan Blue exclusion.
-
Cell Cycle Analysis: In parallel, harvest cells from each concentration, fix, and stain with propidium iodide for flow cytometry analysis to determine the percentage of cells in the G1/S phase.
-
Analysis: Identify the lowest concentration that results in a high percentage of G1/S arrested cells with minimal impact on cell viability.
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for assessing the cell cycle distribution of this compound-treated primary cells.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Resuspend the pellet in PBS.
-
RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
This compound-Induced Replication Stress and Cell Cycle Arrest Pathway
Caption: this compound-induced ATR-Chk1 signaling pathway leading to G1/S cell cycle arrest.
Experimental Workflow for Optimizing this compound Protocol
Caption: A logical workflow for optimizing this compound synchronization in primary cell cultures.
Alternative Synchronization Methods
For primary cells that are particularly sensitive to this compound, consider these alternative methods:
-
Serum Starvation: This method involves culturing cells in a low-serum or serum-free medium for a period (e.g., 12-48 hours), which arrests most cells in the G0/G1 phase.[13][14]
-
Hydroxyurea Treatment: Hydroxyurea is an inhibitor of ribonucleotide reductase, which depletes the pool of dNTPs and arrests cells in the early S phase.[9][16]
The choice of synchronization method should be carefully considered based on the specific primary cell type and the downstream experimental requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of serum starvation on cell cycle synchronization in primary human umbilical vein endothelial cells [j-smu.com]
- 14. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 15. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 16. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin Secondary Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the secondary, off-target effects of Aphidicolin on cellular organelles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tetracyclic diterpenoid that acts as a specific and reversible inhibitor of DNA polymerase α in eukaryotic cells.[1][2][3][4] This inhibition blocks replicative DNA synthesis, leading to cell cycle arrest, typically at the G1/S boundary or in the early S phase.[5][6][7][8][9] It is commonly used in research to synchronize cell populations for cell cycle studies.[8][10]
Q2: Beyond the nucleus, what are the main secondary effects of this compound on cellular organelles?
While this compound's primary target is nuclear DNA polymerase α, its use, particularly for extended periods, can induce cellular stress that leads to secondary effects on other organelles. The most prominently documented effects are on the Golgi apparatus, which can undergo fragmentation, and the induction of a DNA damage response that can trigger stress in the Endoplasmic Reticulum (ER).[6][11][12]
Q3: Does this compound directly inhibit mitochondrial DNA replication?
No, this compound does not directly inhibit mitochondrial DNA replication.[3][13] This is because mitochondrial DNA synthesis is carried out by DNA polymerase γ, which is insensitive to this compound.[2][13] However, prolonged replication stress caused by this compound could indirectly impact mitochondrial health through broader cellular stress pathways.
Q4: Why am I observing high levels of cell death after this compound treatment?
High levels of cell death can occur due to several factors. Long-term administration (e.g., more than 48 hours) can lead to a noticeable loss of reproductive capacity.[11] Furthermore, the replication stress induced by this compound can activate DNA damage response (DDR) pathways, which, if unresolved, can lead to apoptosis.[5][6][14] It is also crucial to use the optimal concentration for your cell line, as excessive concentrations can increase toxicity.[15]
Troubleshooting Guide
Problem: My cells are not synchronizing effectively at the G1/S boundary.
Possible Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. If synchronization is poor, consider performing a dose-response experiment to determine the optimal concentration for your specific cell line. For HeLa cells, concentrations between 0.5 µg/ml and 5 µg/ml have been used.[11]
-
Treatment Duration: Prolonged incubation can lead to some cells "leaking" through the block as the drug is metabolized.[16] A typical synchronization period is 12-24 hours.[17] For some cell lines, a pre-synchronization step, such as serum starvation or a double thymidine block, followed by a shorter this compound treatment (e.g., 14-16 hours) may yield better results.[16]
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound. Combining this compound with other synchronization agents like nocodazole or thymidine can improve efficiency.[10][18]
Problem: I observe significant Golgi dispersal and fragmentation in my this compound-treated cells. Is this expected?
Answer: Yes, this is a known secondary effect, especially with long-term treatment.
-
Mechanism: Long-term administration of this compound (e.g., >48 hours) can induce alterations in the Golgi complex, leading to the disfigurement of its characteristic mesh-like structure and fragmentation into vesicle-like structures.[11] This is often accompanied by the disorganization of microtubules.[11]
-
Quantitative Data: In HeLa cells treated with this compound, a fragmented Golgi complex forming a ring around the nucleus was observed in over 20% of cells.[11]
Data Summary: Effects of this compound on Golgi Apparatus in HeLa Cells
| Concentration | Treatment Duration | Observed Effect on Golgi Apparatus | Percentage of Cells Affected | Reference |
|---|---|---|---|---|
| 0.5 µg/ml | > 48 hours | Alterations in Golgi complex, disfigurement of mesh-like configuration, fragmentation. | >20% show fragmented Golgi ring | [11] |
| 5 µg/ml | > 48 hours | Alterations in Golgi complex, disfigurement of mesh-like configuration, fragmentation. | >20% show fragmented Golgi ring |[11] |
Problem: My cells show markers of Endoplasmic Reticulum (ER) stress after this compound treatment. Why is this happening?
Answer: this compound induces replication stress, which activates the DNA Damage Response (DDR). This widespread cellular stress can, in turn, trigger the Unfolded Protein Response (UPR), also known as ER stress.
-
Mechanism: this compound-induced stalling of replication forks is a form of replication stress.[14][19] This stress activates kinases like ATR, which phosphorylate downstream targets including histone H2AX (creating γH2AX), a key marker of the DDR.[6] Prolonged DDR and cellular stress can disrupt protein folding homeostasis in the ER, activating the three main UPR sensor proteins: PERK, IRE1, and ATF6.[20][21][22]
-
Troubleshooting Workflow: If you observe unexpected cellular stress or death, the following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for unexpected cell stress.
Problem: I'm seeing an increase in DNA damage markers (e.g., γH2AX) after this compound treatment. Is this normal?
Answer: Yes, this is an expected consequence of this compound's mechanism of action.
-
Mechanism: By inhibiting DNA polymerase α, this compound stalls replication forks.[14] This replication stress activates the ATR kinase signaling pathway, which leads to the phosphorylation of histone H2AX on Ser139 (γH2AX) and other substrates.[6] This is a key signal of the DNA damage response (DDR).[6] Therefore, observing an increase in γH2AX is a direct indicator that this compound is inducing replication stress as intended.
Data Summary: this compound-Induced DNA Damage Response
| Cell Line | Concentration | Observation | Reference |
|---|---|---|---|
| HL-60 | 1 µM - 4 µM | Increased phosphorylation of histone H2AX (γH2AX) and ATM. | [6] |
| Various | Low doses | Induces DNA breaks and sister chromatid exchange (SCE) events at common fragile sites (CFSs). | [23] |
| Giardia intestinalis | - | Detected positive signals for phosphorylated histone H2A. |[12] |
-
Signaling Pathway Overview: The following diagram illustrates how the primary action of this compound can cascade into secondary organelle stress.
Caption: Cascade from primary target to secondary organelle effects.
Experimental Protocols
Protocol 1: Analysis of Golgi Apparatus Integrity by Immunofluorescence
This protocol is designed to visualize the structure of the Golgi apparatus in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-GM130 or Rabbit anti-Giantin
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse or anti-rabbit IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 0.5-5 µg/ml) and an untreated control for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibody against a Golgi marker (e.g., anti-GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount coverslips onto glass slides using mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Quantify Golgi morphology (e.g., fragmented vs. compact) across at least 100 cells per condition.[11]
Protocol 2: Assessment of ER Stress by Western Blot
This protocol allows for the detection of key markers of the Unfolded Protein Response (UPR).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK, anti-CHOP, anti-BiP (GRP78)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, CHOP) overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Image the resulting chemiluminescence using a digital imager. Quantify band intensities relative to the loading control.[20][22]
References
- 1. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of cell division by this compound without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of DNA replication and cell proliferation in eukaryotes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition by this compound of cell cycle progression and DNA replication in sea urchin embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound induces alterations in Golgi complex and disorganization of microtubules of HeLa cells upon long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Giardia intestinalis: this compound influence on the trophozoite cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial DNA replication does not involve DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Synchrony in Giardia intestinalis Cultures Achieved by Using Nocodazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endogenous replication stress in mother cells leads to quiescence of daughter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Aphidicolin-Induced Gene Expression: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aphidicolin, a potent inhibitor of DNA replication.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerases δ and ε.[1] It functions by competing with dCTP for binding to the polymerase, thereby halting DNA synthesis and arresting cells at the G1/S boundary of the cell cycle.[2] This property makes it a widely used tool for synchronizing cell cultures.
Q2: What are the typical working concentrations of this compound?
The optimal concentration of this compound can vary depending on the cell line and experimental goals. For cell cycle synchronization, concentrations typically range from 0.5 µM to 5 µM.[1] It is crucial to determine the lowest effective concentration for your specific cell line to minimize off-target effects and cytotoxicity.
Q3: How does this compound treatment affect gene expression?
This compound-induced replication stress can lead to significant changes in gene expression. Notably, the expression of histone genes has been shown to be downregulated.[3] Conversely, studies have also reported an increase in the expression of microinjected DNA.[4] Furthermore, this compound can activate the DNA damage response pathway, leading to altered expression of genes involved in cell cycle control and apoptosis, such as those in the p53-GADD45β pathway.[1]
Q4: Is this compound cytotoxic?
While often used for its reversible inhibitory effects, prolonged exposure or high concentrations of this compound can be cytotoxic.[5] The cytotoxicity is often linked to the induction of replication stress and DNA damage.[6] It is recommended to perform a dose-response curve to determine the optimal concentration and duration of treatment for your cell line to minimize cell death.
Troubleshooting Guides
Issue 1: Incomplete Cell Cycle Arrest
-
Symptom: A significant population of cells escapes the G1/S block and proceeds through the cell cycle, as observed by flow cytometry.
-
Possible Causes & Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line.
-
Solution: Perform a dose-response experiment to determine the minimal concentration required for a complete G1/S arrest. Some cell lines, like HeLa, may require higher concentrations or alternative synchronization methods like a double thymidine block.[7]
-
-
Metabolism of this compound: Over a long incubation period, cells may metabolize the this compound, leading to a release from the block.
-
Solution: Consider a shorter incubation time or a second addition of this compound during the synchronization period.[7]
-
-
Cell Line Resistance: Some cell lines may exhibit inherent resistance to this compound.
-
Solution: If optimizing concentration and duration fails, consider alternative synchronization agents such as hydroxyurea or a combination of methods like a double thymidine block followed by this compound treatment.[7]
-
-
Issue 2: High Levels of Cell Death
-
Symptom: Significant apoptosis or cell detachment is observed following this compound treatment.
-
Possible Causes & Solutions:
-
This compound Concentration is Too High: The concentration used may be toxic to the cells.
-
Solution: Reduce the concentration of this compound. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) at various concentrations to identify a non-toxic yet effective dose.
-
-
Prolonged Exposure: Long incubation times can lead to the accumulation of DNA damage and trigger apoptosis.[8]
-
Solution: Reduce the duration of the this compound treatment. For synchronization, the shortest effective time should be used.
-
-
Replication Stress-Induced Apoptosis: this compound-induced stalling of replication forks can be interpreted by the cell as DNA damage, leading to apoptosis.[9]
-
Solution: Ensure that downstream applications are performed promptly after the removal of this compound to allow for the resumption of DNA replication and repair.
-
-
Issue 3: Variability in Gene Expression Results
-
Symptom: High variability in gene expression data between biological replicates.
-
Possible Causes & Solutions:
-
Inconsistent Cell Synchronization: The degree of cell cycle arrest may vary between experiments.
-
Solution: Always verify the efficiency of synchronization by flow cytometry for each experiment before proceeding with RNA isolation.
-
-
Asynchronous Release from Block: Cells may re-enter the cell cycle at different rates upon removal of this compound.
-
Solution: Ensure a thorough and rapid wash-out of the this compound-containing medium. Collect cells at precise time points after release.
-
-
Secondary Effects of this compound: The observed gene expression changes may be due to off-target effects or the DNA damage response rather than the direct effect of cell cycle arrest.
-
Solution: Include appropriate controls, such as cells arrested by a different method (e.g., serum starvation) or a time-course experiment to distinguish early and late response genes.
-
-
Data Presentation
The following table summarizes a selection of differentially expressed genes in human diploid fibroblast (BJ) cells treated with this compound, based on RNA-sequencing data from the Gene Expression Omnibus (GEO) dataset GSE198441.[10]
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. DMSO) | p-value | Regulation |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.58 | < 0.001 | Up |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.15 | < 0.001 | Up |
| BTG2 | BTG Anti-Proliferation Factor 2 | 1.89 | < 0.001 | Up |
| SESN1 | Sestrin 1 | 1.75 | < 0.001 | Up |
| Downregulated Genes | ||||
| HIST1H2AC | Histone Cluster 1 H2A Family Member C | -3.45 | < 0.001 | Down |
| HIST1H4E | Histone Cluster 1 H4 Family Member E | -3.21 | < 0.001 | Down |
| HIST1H3D | Histone Cluster 1 H3 Family Member D | -3.11 | < 0.001 | Down |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -2.87 | < 0.001 | Down |
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are approximately 50-60% confluent at the time of this compound addition.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mM). Store at -20°C.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-5 µM).
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 12-24 hours. The optimal time should be determined empirically for each cell line.
-
-
Verification of Arrest:
-
Harvest a sample of the cells and fix them in 70% ethanol.
-
Stain the cells with propidium iodide and analyze the cell cycle distribution by flow cytometry. A successful arrest will show a majority of cells in the G1/S phase.
-
-
Release from Arrest:
-
To release the cells from the G1/S block, aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed complete culture medium.
-
Cells will synchronously proceed through the S phase. Samples can be collected at various time points for downstream analysis.
-
Protocol 2: RNA Isolation from this compound-Treated Cells
-
Cell Lysis:
-
After the desired this compound treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of a suitable lysis reagent (e.g., TRIzol) directly to the culture dish.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of lysis reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in RNase-free water.
-
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced gene expression changes.
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Control of cell division by this compound without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphogenesis and regulated gene activity are independent of DNA replication in Xenopus embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replication-dependent cytotoxicity and Spartan-mediated repair of trapped PARP1–DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GEO Accession viewer [ncbi.nlm.nih.gov]
Validation & Comparative
Validating G1/S Blockade: A Comparative Guide to Cell Synchronization Methods
For researchers, scientists, and professionals in drug development, achieving a synchronized cell population at the G1/S transition is crucial for studying the intricate mechanisms of cell cycle progression and the efficacy of novel therapeutics. Aphidicolin, a reversible inhibitor of DNA polymerase α, is a widely used agent for inducing this G1/S arrest. This guide provides a comprehensive comparison of this compound-induced G1/S block with other common synchronization techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This guide will objectively compare the performance of this compound with three other widely used methods for G1/S synchronization: the double thymidine block, hydroxyurea treatment, and the use of CDK4/6 inhibitors. The comparison will focus on the efficiency of synchronization as validated by flow cytometry.
Comparative Analysis of G1/S Synchronization Methods
The efficiency of different G1/S synchronization methods can vary depending on the cell type and experimental conditions. The following table summarizes typical synchronization efficiencies observed in various studies.
| Synchronization Method | Mechanism of Action | Typical Synchronization Efficiency (G1/S or Early S Phase) | Key Advantages | Key Disadvantages |
| This compound | Reversible inhibitor of DNA polymerase α. | 70-80% of cells in early S phase[1][2] | Simple, reversible, and effective for many cell lines. | Can induce DNA damage response and may not be 100% efficient. |
| Double Thymidine Block | Excess thymidine inhibits ribonucleotide reductase, leading to a depletion of dCTP and arrest at the G1/S boundary. | >95% of cells in early S phase[3] | High synchronization efficiency. | Time-consuming (typically requires two blocks separated by a release period). |
| Hydroxyurea | Inhibits ribonucleotide reductase, depleting the dNTP pool and stalling DNA replication. | ~82% of cells in G1 phase and 10% in S phase in MDA-MB-453 cells[4] | Effective for many cell lines. | Can induce DNA damage and apoptosis at higher concentrations or with prolonged exposure. |
| CDK4/6 Inhibitors (e.g., Palbociclib) | Inhibit Cyclin-Dependent Kinases 4 and 6, key regulators of the G1 to S phase transition. | Up to 100% of cells in G1 phase[1] | Highly specific for G1 arrest, often with minimal off-target effects. | Efficacy can be cell-line dependent; may require optimization of concentration. |
Experimental Protocols
Detailed methodologies for inducing G1/S arrest and subsequent validation by flow cytometry are provided below.
This compound-Induced G1/S Block Protocol
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Add this compound to the culture medium at a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell line. Incubate the cells for 12-24 hours.
-
Cell Harvest: Following incubation, harvest the cells by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol on ice for at least 30 minutes.
-
Staining: Pellet the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Flow Cytometry Analysis of Cell Cycle
The following is a general protocol for analyzing the cell cycle distribution of a synchronized cell population using propidium iodide (PI) staining.
-
Cell Preparation: Harvest and fix cells as described in the synchronization protocols.
-
RNase Treatment: Resuspend the fixed cell pellet in PBS containing RNase A (typically 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.
-
Propidium Iodide Staining: Add PI solution (typically 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for at least 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI in the appropriate channel (e.g., FL2 or PE).
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for validating G1/S synchronization.
Caption: Workflow for G1/S synchronization and validation.
Caption: Simplified G1/S cell cycle transition pathway.
References
Aphidicolin vs. Hydroxyurea: A Comparative Guide to Cell Synchronization
For researchers in cell biology and drug development, achieving a synchronized cell population is a critical step for studying cell cycle-dependent processes. Aphidicolin and hydroxyurea are two widely used chemical agents for inducing cell cycle arrest, primarily at the G1/S boundary or in the early S phase. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
At a Glance: this compound vs. Hydroxyurea
| Feature | This compound | Hydroxyurea |
| Primary Target | DNA polymerases α and δ[1] | Ribonucleotide reductase (RNR)[2] |
| Mechanism of Action | Directly inhibits DNA replication by binding to DNA polymerases.[1] | Depletes the pool of deoxyribonucleotides (dNTPs) required for DNA synthesis by inhibiting RNR.[2] |
| Point of Cell Cycle Arrest | G1/S boundary or early S phase.[3][4] | G1/S boundary or early S phase.[3][5] |
| Reversibility | Generally considered readily reversible by washing out the drug.[1][6] | Reversible, but may have a longer recovery period compared to this compound.[2] |
| Reported Cytotoxicity | Generally considered less toxic than hydroxyurea at effective concentrations.[7] | Can be cytotoxic, especially at higher concentrations or with prolonged exposure, leading to apoptosis.[8][9] |
| Induction of DNA Damage | Can induce DNA damage, indicated by γH2AX phosphorylation.[1][8][9][10][11] | Induces DNA damage and replication stress, leading to γH2AX phosphorylation.[1][8][9][10][11] |
Performance Data: A Quantitative Comparison
The following table summarizes quantitative data from studies using this compound and hydroxyurea for cell synchronization.
| Cell Line | Agent (Concentration, Time) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| RPE1 | This compound (5 µg/mL, 24h) | ~13% | ~87% (arrested in early S) | - | [12] |
| RPE1 | Hydroxyurea (2 mM, 24h) | ~49% | ~51% (45% early S, 6% late S) | - | [4] |
| DLD-1 | This compound (6 µM, 24h) | 76% | - | - | [13] |
| DLD-1 | Hydroxyurea (3 mM, 24h) | 75% | - | - | [13] |
| MCF-7 | Hydroxyurea (2 mM, 12h) | 58% | 28% | 14% | [14] |
| MDA-MB-453 | Hydroxyurea (2 mM, 0h post-release) | 82% | 10% | 8% | [14] |
Mechanisms of Action and Experimental Workflow
The distinct mechanisms by which this compound and hydroxyurea induce cell cycle arrest are crucial to understanding their application and potential off-target effects.
Signaling Pathways
Caption: Mechanisms of this compound and Hydroxyurea.
Experimental Workflow for Cell Synchronization
Caption: General workflow for cell synchronization.
Experimental Protocols
Below are representative protocols for cell synchronization using this compound and hydroxyurea. Note that optimal concentrations and incubation times are cell-line dependent and should be empirically determined.
This compound Synchronization Protocol (HeLa Cells)
This protocol is adapted from a study on HeLa cell synchronization.[15]
-
Cell Plating: Seed HeLa cells in a culture dish at a density that will not exceed 70-80% confluency by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 5 µg/mL.
-
Incubation: Incubate the cells for 24 hours. This will arrest the majority of the cells at the G1/S boundary.
-
Release from Arrest: To release the cells from the block, aspirate the this compound-containing medium.
-
Washing: Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Fresh Medium: Add fresh, pre-warmed complete culture medium.
-
Time-course Analysis: Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) for downstream analysis such as flow cytometry.
Hydroxyurea Synchronization Protocol (MCF-7 Cells)
This protocol is based on a method used for synchronizing MCF-7 breast cancer cells.[14][16]
-
Cell Plating: Plate MCF-7 cells at an appropriate density.
-
Serum Starvation (Optional Pre-synchronization): To enhance synchronization, you can pre-synchronize cells in G0/G1 by incubating them in a serum-free medium for 24 hours.
-
Hydroxyurea Treatment: Add hydroxyurea to the culture medium to a final concentration of 1.5-2 mM.
-
Incubation: Incubate the cells for 12-18 hours. This will cause cells to accumulate at the G1/S transition.
-
Release from Arrest: Remove the hydroxyurea-containing medium.
-
Washing: Wash the cells three times with fresh, pre-warmed culture medium.
-
Fresh Medium: Add complete growth medium to allow the cells to re-enter the cell cycle.
-
Time-course Analysis: Harvest cells at different time points after the release to analyze their progression through the S and G2/M phases.
Discussion and Recommendations
Both this compound and hydroxyurea are effective agents for synchronizing cells at the G1/S transition. The choice between them often depends on the specific requirements of the experiment and the cell type being used.
This compound is often favored for its specific inhibition of DNA polymerases and its reported lower cytotoxicity.[7] Its effect is readily reversible, allowing for a relatively sharp release into the S phase. However, it is important to note that even this compound can induce a DNA damage response.[8][10]
Hydroxyurea , while also effective and widely used, has a broader mechanism of action by targeting the dNTP pool. This can have more widespread effects on cellular metabolism. It is also more frequently associated with cytotoxicity and the induction of DNA damage, which could be a confounding factor in some studies.[8][9][10]
Recommendations for Researchers:
-
Optimization is Key: The optimal concentration and incubation time for both agents are highly dependent on the cell line. It is crucial to perform pilot experiments to determine the conditions that provide the best synchronization with the least cytotoxicity.
-
Verify Synchronization: Always verify the efficiency of synchronization using methods like flow cytometry to analyze the cell cycle distribution.
-
Consider the Downstream Application: If the experimental endpoint is sensitive to DNA damage or alterations in nucleotide metabolism, this compound may be the preferred choice. However, if a very tight block is required and potential side effects can be controlled for, hydroxyurea remains a viable option.
-
Assess Cytotoxicity: Concurrently assess cell viability and apoptosis to understand the impact of the synchronization protocol on the cell population.
-
Double-Block Synchronization: For a tighter synchronization, consider a double-block protocol, such as a double thymidine block or a combination of different inhibitors.[1]
By carefully considering the mechanisms, performance data, and potential side effects outlined in this guide, researchers can make an informed decision on whether to use this compound or hydroxyurea for their cell synchronization experiments, ultimately leading to more reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of five specific cell cycle inhibitors using a T cell lymphoma cell line synchrony/release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 5. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of synchronized Chinese hamster ovary cells obtained by mitotic shake-off, hydroxyurea, this compound, or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synchronization in the cell cycle by inhibitors of DNA replication induces histone H2AX phosphorylation: an indication of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synchronization in the cell cycle by inhibitors of DNA replication induces histone H2AX phosphorylation: an indication of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imtm.cz [imtm.cz]
- 11. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 13. tandfonline.com [tandfonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aphidicolin and Thymidine Block for Cell Cycle Synchronization
For researchers, scientists, and drug development professionals seeking to synchronize cell populations at the G1/S boundary or in the early S phase, the choice between aphidicolin and thymidine block is a critical experimental consideration. Both methods are widely used but operate via distinct mechanisms and present different advantages and disadvantages. This guide provides an objective comparison of their effectiveness, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. Double Thymidine Block
| Feature | This compound | Double Thymidine Block |
| Mechanism of Action | Reversible inhibitor of DNA polymerase α, directly halting DNA replication. | Induces high concentrations of thymidine, leading to an imbalance in the deoxynucleoside triphosphate (dNTP) pool and feedback inhibition of ribonucleotide reductase, thus indirectly halting DNA synthesis. |
| Synchronization Point | G1/S boundary or early S phase. | Primarily G1/S boundary. |
| Typical Protocol Duration | Shorter; often a single or double incubation of 12-24 hours. | Longer and more intensive; involves two sequential thymidine incubations with a release phase in between, totaling over 30 hours. |
| Synchronization Efficiency | Can achieve high synchronization, with reports of over 70-90% of cells in the desired phase. | Effective, with studies showing ~70% of cells arrested in the G1 phase. |
| Reversibility | Readily reversible by washing out the drug. | Reversible by washing out thymidine and often aided by the addition of deoxycytidine to rebalance the dNTP pool. |
| Potential Side Effects | Can induce DNA damage response (DDR), including phosphorylation of H2AX. May cause growth imbalance. | Can induce DDR (H2AX phosphorylation) and chromosomal aberrations. May lead to growth imbalance and unscheduled expression of cell cycle proteins. |
| Cell Viability | Generally considered to have low cytotoxicity at typical synchronizing concentrations, though it can enhance the cytotoxicity of other drugs. | Can be cytotoxic, and prolonged exposure or high concentrations can impact cell viability. |
Delving Deeper: Mechanisms of Action
This compound, a tetracyclic diterpenoid, directly and reversibly inhibits DNA polymerase α, a key enzyme in eukaryotic DNA replication. This targeted inhibition effectively stalls cells at the G1/S transition or in the early stages of S phase.
In contrast, the double thymidine block is a metabolic synchronization method. A high concentration of exogenous thymidine leads to a significant increase in the intracellular pool of deoxythymidine triphosphate (dTTP). This excess dTTP allosterically inhibits ribonucleotide reductase, the enzyme responsible for converting other ribonucleotides to their deoxyribonucleotide forms. The resulting depletion of other dNTPs, particularly dCTP, halts DNA synthesis and arrests cells at the G1/S boundary. The "double" block protocol enhances synchronization by capturing cells that were at different points in the S phase during the first block.
Experimental Protocols
Double Thymidine Block Protocol
This protocol is adapted from widely used methods for synchronizing mammalian cells.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed
-
Thymidine stock solution (e.g., 100 mM in PBS, filter-sterilized)
Procedure:
-
Seed cells to be 20-40% confluent at the time of the first block.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Aspirate the thymidine-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium to release the cells from the block.
-
Incubate for 9-10 hours.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 14-16 hours.
-
To release the cells for downstream experiments, aspirate the thymidine-containing medium, wash twice with pre-warmed PBS, and add fresh complete medium. Cells are typically synchronized at the G1/S boundary and will proceed into S phase upon release.
This compound Block Protocol
This protocol provides a general guideline; optimal concentrations and incubation times may vary depending on the cell line.
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Seed cells to a desired confluency.
-
Add this compound to the culture medium to a final concentration typically ranging from 1 to 5 µg/mL.
-
Incubate for 12-24 hours. A double this compound block, similar in principle to the double thymidine block, can also be employed for tighter synchronization.
-
To release the cells, aspirate the this compound-containing medium, wash the cells with fresh medium, and then add fresh complete medium.
Visualizing the Processes
Experimental Workflows
Caption: Experimental workflows for double thymidine and this compound block.
Signaling Pathway: DNA Damage Response
Both this compound and thymidine block can induce replication stress, leading to the activation of the DNA Damage Response (DDR) pathway.
Caption: Simplified DNA damage response pathway activated by replication stress.
Performance Comparison
| Parameter | This compound | Double Thymidine Block | Supporting Data |
| Synchronization Efficiency | High. Studies on human fibroblasts show that a combination of confluence arrest followed by this compound treatment can result in 70-78% of cells in S phase at different time points after release. In other cell lines, synchronization in the S phase has been reported to be as high as 89-93%. | Effective. In RPE1 cells, a double thymidine block resulted in approximately 70% of cells arrested in the G1 phase. However, a notable fraction of cells (~30%) may remain in S and G2 phases. | [1][2] |
| Cell Viability and Cytotoxicity | Generally low cytotoxicity at effective concentrations. However, it can potentiate the cytotoxic effects of other DNA-damaging agents. | Can be cytotoxic. The induction of DNA damage and chromosomal aberrations is a known side effect that can impact cell viability. | [3] |
| Impact on Downstream Applications | Can induce a DNA damage response, which may confound studies of DNA repair or cell cycle checkpoints. The reversibility is a key advantage for subsequent experiments. | May lead to an imbalance in the expression of cell cycle regulatory proteins and growth imbalance, which can affect the interpretation of subsequent analyses. The lengthy protocol can also be a limiting factor. |
Conclusion and Recommendations
The choice between this compound and double thymidine block depends heavily on the specific experimental goals, the cell type being used, and the downstream applications.
Choose this compound if:
-
A shorter synchronization protocol is preferred.
-
Direct and specific inhibition of DNA polymerase α is desired.
-
The potential for growth imbalance needs to be minimized.
Choose Double Thymidine Block if:
-
A highly synchronized population at the G1/S boundary is the primary goal.
-
The experimental design can accommodate a longer and more complex protocol.
-
The potential for metabolic perturbations is a lesser concern than direct enzymatic inhibition.
In all cases, it is crucial to empirically determine the optimal concentration and duration of treatment for the specific cell line and to validate the synchronization efficiency using methods such as flow cytometry. Researchers should also be mindful of the potential for inducing a DNA damage response and consider its implications for the interpretation of their results.
References
- 1. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to DNA Polymerase Inhibitors: Aphidicolin vs. Other Key Agents
For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA polymerase inhibitors is critical for experimental design and therapeutic strategy. This guide provides a detailed comparison of the efficacy of Aphidicolin against other widely used DNA polymerase inhibitors, including Hydroxyurea, Cytarabine, and Gemcitabine, supported by quantitative data, experimental protocols, and pathway visualizations.
Abstract
DNA polymerase inhibitors are invaluable tools in molecular biology and potent agents in chemotherapy. They function by disrupting the process of DNA replication, leading to cell cycle arrest and, in many cases, apoptosis. This guide focuses on this compound, a specific inhibitor of B-family DNA polymerases, and compares its efficacy and mechanism of action with three other inhibitors that affect DNA synthesis through different, yet related, mechanisms. Hydroxyurea inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis. Cytarabine and Gemcitabine are nucleoside analogs that, upon incorporation into DNA, lead to chain termination. By examining their quantitative inhibitory concentrations, detailed mechanisms, and the cellular pathways they trigger, this guide aims to provide a comprehensive resource for selecting the appropriate inhibitor for specific research or clinical applications.
Quantitative Comparison of Inhibitor Efficacy
The efficacy of DNA polymerase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values provide a standardized measure of a drug's potency. The following table summarizes the available quantitative data for this compound and its counterparts.
| Inhibitor | Target | Organism/Cell Line | IC50 | Ki | Citation(s) |
| This compound | DNA Polymerase α | Calf Thymus | - | 0.2 µM | [1] |
| DNA Synthesis (in vivo) | Mouse L cells | 8.8 µM | - | [2] | |
| Cell Proliferation | HCT-116 | 9 µM | - | [3] | |
| Hydroxyurea | Ribonucleotide Reductase | - | Varies by cell line | - | [4] |
| Cytarabine (ara-CTP) | DNA Polymerase α | Human | - | Competitive | [5] |
| DNA Synthesis | L1210 and CEM cells | 0.04 µM | - | [6] | |
| Gemcitabine (dFdCTP) | DNA Polymerase α and δ | MCF7 cells | More potent than araCTP | Competitive | [7] |
Note: IC50 and Ki values can vary significantly depending on the experimental conditions, including the specific enzyme, substrate concentrations, and assay method used. Direct comparison of values from different studies should be done with caution. The active forms of Cytarabine (ara-CTP) and Gemcitabine (dFdCTP) are the relevant molecules for direct DNA polymerase inhibition.
Mechanisms of Action and Cellular Pathways
While all four inhibitors ultimately halt DNA replication, their primary mechanisms of action and the downstream cellular signaling pathways they activate differ significantly.
This compound: Direct Inhibition of DNA Polymerase
This compound is a tetracyclic diterpene that acts as a reversible and specific inhibitor of eukaryotic DNA polymerase α and δ.[3][8] It functions by binding to the polymerase at or near the dNTP binding site, creating a ternary complex with the DNA and the enzyme.[1] This directly blocks the incorporation of deoxynucleotides into the growing DNA strand. This inhibition of DNA synthesis leads to replication stress, which can trigger cell cycle arrest, primarily at the G1/S phase boundary.[8] One of the key downstream pathways activated by this compound-induced replication stress is the p53-GADD45β pathway, which contributes to cell cycle arrest and apoptosis.[9]
Hydroxyurea: Depletion of dNTP Pools
Hydroxyurea does not directly inhibit DNA polymerase. Instead, its primary target is the enzyme ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis.[4] By inhibiting RNR, Hydroxyurea depletes the intracellular pool of dNTPs, which in turn stalls DNA replication forks. This replication stress activates the S-phase checkpoint, a signaling cascade primarily mediated by the ATR and Chk1 kinases, leading to cell cycle arrest in the S phase.[10]
Cytarabine (Ara-C) and Gemcitabine: DNA Chain Termination
Cytarabine (ara-C) and Gemcitabine are both nucleoside analogs that, after being phosphorylated to their active triphosphate forms (ara-CTP and dFdCTP, respectively), are incorporated into the nascent DNA strand by DNA polymerases.[11][12]
Cytarabine (ara-CTP) acts as a direct chain terminator. Once incorporated, its arabinose sugar moiety sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation immediately.[11]
Gemcitabine (dFdCTP) exhibits a more complex mechanism known as "masked chain termination."[13][14] After the incorporation of dFdCTP, DNA polymerase can add one more nucleotide before synthesis is arrested. This "masking" makes the lesion less recognizable by the proofreading exonuclease activity of the polymerase, leading to a more persistent blockage of DNA replication. Both drugs induce a DNA damage response that can lead to apoptosis.
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against DNA polymerase α. It is based on a fluorescence-based method, which offers high-throughput capabilities and avoids the use of radioactivity.
Materials:
-
Purified human DNA polymerase α
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
DNA template/primer (e.g., biotinylated oligonucleotide template annealed to a shorter primer)
-
dNTP mix (dATP, dGTP, dTTP, and a fluorescently labeled dCTP, e.g., Cy5-dCTP)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 50 mM EDTA)
-
Streptavidin-coated microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DNA polymerase α to the desired concentration in cold assay buffer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the DNA template/primer and dNTP mix in assay buffer.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or a reaction plate, combine the assay buffer, DNA template/primer, and the inhibitor at various concentrations.
-
Add the DNA polymerase α to initiate the reaction. The final reaction volume is typically 20-50 µL.
-
Include control reactions: a "no inhibitor" control (with solvent only) and a "no enzyme" control.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Terminate the reaction by adding the Stop Solution.
-
-
Capture and Detection:
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate for 30-60 minutes at room temperature to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the plate several times with Wash Buffer to remove unincorporated fluorescent dNTPs.
-
Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The choice of a DNA polymerase inhibitor depends heavily on the specific research question or therapeutic goal. This compound stands out as a highly specific and reversible inhibitor of B-family DNA polymerases, making it an excellent tool for cell synchronization and for studying the initiation of DNA replication. Hydroxyurea offers a broader approach by targeting the upstream synthesis of DNA precursors, which is useful for inducing S-phase arrest and studying the cellular response to dNTP pool depletion. Cytarabine and Gemcitabine, as potent chain terminators, are mainstays in cancer chemotherapy, with Gemcitabine's "masked termination" mechanism providing a potential advantage in overcoming certain DNA repair pathways. By understanding the distinct efficacies, mechanisms, and cellular consequences of these inhibitors, researchers and clinicians can make more informed decisions in their experimental designs and treatment strategies.
References
- 1. Mechanism of DNA polymerase alpha inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 12. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 13. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Confirming Aphidicolin-Induced Cell Cycle Arrest: A Comparative Guide to Western Blot Analysis
An essential step in cell cycle research is the accurate confirmation of cell synchronization. Aphidicolin, a reversible inhibitor of DNA polymerase α, is widely used to arrest cells at the G1/S boundary.[1][2] This guide provides a detailed comparison of Western blot analysis and its primary alternative, flow cytometry, for validating this arrest. It offers researchers the data and protocols needed to select the most appropriate method for their experimental goals.
Western Blot Analysis for G1/S Arrest Confirmation
Western blotting is a powerful technique to detect and quantify specific proteins in a sample.[3][4] For confirming G1/S arrest, this method focuses on measuring the expression levels of key cell cycle regulatory proteins whose abundance changes as cells transition from G1 to S phase.
Key Protein Markers for G1/S Arrest:
-
Cyclin E: This protein accumulates during late G1 and is essential for the G1/S transition. Its levels are expected to be high in cells arrested at this boundary.[5]
-
CDK2 (Cyclin-Dependent Kinase 2): As the catalytic partner of Cyclin E, CDK2 activity is crucial for initiating DNA replication. Its protein levels typically remain stable, but its activity is elevated at the G1/S checkpoint.
-
PCNA (Proliferating Cell Nuclear Antigen): A critical cofactor for DNA polymerase, PCNA expression increases significantly as cells enter S phase.[5] In this compound-arrested cells, its level is expected to be elevated compared to an asynchronous G1 population.
-
p21 and p27: These are cyclin-dependent kinase inhibitors that can halt cell cycle progression in G1. In some contexts of prolonged S-phase arrest, their levels may be diminished.[5]
The general workflow involves preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies.
Detailed Protocol: Western Blotting for Cell Cycle Markers
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound (typically 1-5 µM) for 12-24 hours to induce G1/S arrest.
-
Harvest both control (asynchronous) and treated cells. Wash twice with ice-cold PBS.[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3][6]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Cyclin E) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4][7]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.
-
This compound's Mechanism and the G1/S Checkpoint
This compound specifically inhibits DNA polymerase α, which is essential for the initiation of DNA replication.[2] This inhibition creates replication stress, activating the G1/S checkpoint and halting cell cycle progression, causing cells to accumulate at the beginning of S phase.[5]
Alternative Method: Flow Cytometry
The most common alternative for confirming cell cycle arrest is flow cytometry.[8] This technique measures the DNA content of individual cells within a population by using a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[9]
-
G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and contain twice the normal amount of DNA (4N).
Successful this compound treatment results in a significant accumulation of cells in the early S phase, appearing as a sharp peak at the G1/S boundary in a flow cytometry histogram.[10][11]
-
Cell Preparation:
-
Harvest control and this compound-treated cells (approximately 1-2 x 10^6 cells per sample).
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.[13]
-
Incubate cells for at least 30 minutes on ice or store at -20°C for several weeks.[13]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS.[13]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[13][14]
-
Incubate in the dark for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission (typically in the FL-2 or FL-3 channel).[12]
-
Record data for at least 10,000 cells per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G1, S, and G2/M populations and calculate the percentage of cells in each phase.
-
Performance Comparison: Western Blot vs. Flow Cytometry
Both methods provide strong evidence of cell cycle arrest, but they offer different types of information and have distinct advantages. While studies show excellent agreement between the two techniques for relative quantification, their outputs are fundamentally different.[15][16]
The following table presents hypothetical data from a typical experiment comparing untreated (control) cells with this compound-treated cells.
| Method | Metric | Marker / Phase | Control Result | This compound-Treated Result |
| Western Blot | Relative Protein Level (Normalized to Loading Control) | Cyclin E | 1.0 | 3.5 |
| PCNA | 1.0 | 4.2 | ||
| Flow Cytometry | Percentage of Cell Population | G1 Phase | 65% | 15% |
| S Phase | 20% | 78% | ||
| G2/M Phase | 15% | 7% |
| Feature | Western Blot Analysis | Flow Cytometry |
| Information Provided | Measures relative abundance of specific proteins. Confirms molecular state. | Measures DNA content across a population. Provides statistical distribution of cell cycle phases. |
| Throughput | Lower throughput; typically analyzes a few samples at a time.[17] | High throughput; can analyze many samples quickly.[17] |
| Data Type | Semi-quantitative (relative protein levels). | Quantitative (percentage of cells per phase). |
| Complexity & Time | Multi-day procedure requiring more hands-on time and technical skill.[17][18] | Faster procedure (a few hours), with more complex data analysis.[17] |
| Sensitivity | Can detect low-abundance proteins but may miss changes in small subpopulations.[17] | Highly sensitive to changes in population distribution; can identify small subpopulations.[17] |
| Cost | Generally lower instrument cost but higher recurring costs for antibodies and reagents. | Higher initial instrument cost, with lower per-sample reagent costs.[8] |
Conclusion and Recommendations
Both Western blotting and flow cytometry are robust methods for confirming this compound-induced cell cycle arrest. The choice between them depends on the specific research question.
-
Flow Cytometry is the preferred method for rapid, high-throughput, and quantitative confirmation of cell population synchronization. It provides a clear statistical overview of the cell cycle distribution.
-
Western Blot Analysis serves as an essential complementary technique. It validates the arrest at a molecular level by confirming the expected changes in key regulatory proteins, providing mechanistic insight that flow cytometry cannot.
For the most comprehensive and rigorous validation, a dual approach is recommended: use flow cytometry to confirm the population-wide cell cycle arrest and Western blotting to verify the underlying molecular state of the arrested cells.
References
- 1. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 8. nautilus.bio [nautilus.bio]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Comparison of flow cytometry and western blotting to measure Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
A Comparative Guide to G1/S Phase Cell Cycle Synchronization: Alternatives to Aphidicolin
For researchers in cell biology, drug development, and related fields, achieving a homogenous population of cells at a specific phase of the cell cycle is paramount for a multitude of experimental applications. While Aphidicolin, a DNA polymerase α inhibitor, has been a staple for inducing G1/S phase arrest, its use can be associated with incomplete synchronization and potential cytotoxicity. This guide provides a comprehensive comparison of viable alternatives, offering detailed experimental protocols, quantitative performance data, and visual representations of the underlying mechanisms and workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of G1/S Synchronization Methods
The following table summarizes the key performance metrics of common alternatives to this compound for G1/S phase synchronization. The data presented is a synthesis of findings from multiple studies and may vary depending on the cell line and experimental conditions.
| Method | Mechanism of Action | Synchronization Efficiency (% of cells in G1/S) | Cell Viability | Reversibility | Common Cell Lines | Potential Off-Target Effects |
| Double Thymidine Block | Inhibits DNA synthesis by creating an excess of thymidine, leading to feedback inhibition of ribonucleotide reductase. | ~70-95%[1][2][3] | High | High | HeLa, A549, H1299[1][4] | Can cause DNA damage and chromosomal aberrations with prolonged exposure[5][6]. |
| Hydroxyurea (HU) | Inhibits ribonucleotide reductase, depleting the dNTP pool required for DNA synthesis. | ~80-90%[7] | Moderate to High | High | U2OS, HeLa[7] | Can induce DNA damage response and replication stress[5][8]. May not completely inhibit DNA replication initiation[6]. |
| Mimosine | A plant amino acid that chelates iron, inhibiting ribonucleotide reductase and preventing the formation of replication forks. | ~55-78% (dose-dependent)[9] | Moderate | High | HeLa, EJ30[10] | Can have pleiotropic effects on cell metabolism[5][6]. |
| Serum Starvation | Deprives cells of essential growth factors present in serum, causing them to exit the cell cycle and enter a quiescent (G0/G1) state. | >95% in some cell lines[11] | Variable; can induce apoptosis in some cell lines[11][12]. | High | HDF, ASC, primary cells[11][13][14] | Not effective for all cell lines, especially many cancer cell lines[12]. |
| CDK4/6 Inhibitors (e.g., Palbociclib) | Selectively inhibit Cyclin-Dependent Kinases 4 and 6, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting progression from G1 to S phase. | ~70-100%[3][15] | High | High | RPE1, various breast cancer cell lines[4][16][17][18][19] | Can have cytostatic rather than cytotoxic effects[4]. Resistance can develop[4]. |
Experimental Protocols
Below are detailed protocols for the key G1/S synchronization methods. It is crucial to optimize these protocols for your specific cell line and experimental setup.
Double Thymidine Block Protocol (for HeLa cells)
-
Initial Seeding: Plate HeLa cells at a confluency of 25-30% in a 10 cm culture dish.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 18 hours.[2][20]
-
Release: Remove the thymidine-containing medium, wash the cells once with pre-warmed 1x PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours.[20]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 15-17 hours.[2][20]
-
Final Release: Remove the thymidine-containing medium, wash the cells once with pre-warmed 1x PBS, and add fresh, pre-warmed complete medium. Cells will be synchronized at the G1/S boundary and will proceed into S phase upon release.
Hydroxyurea Synchronization Protocol (for U2OS cells)
-
Cell Seeding: Plate U2OS cells to achieve 50-60% confluency on the day of treatment.
-
Hydroxyurea Treatment: Add hydroxyurea to the culture medium to a final concentration of 2 mM.
-
Incubation: Incubate the cells for 16-18 hours. This will arrest the cells in the late G1 or early S phase.[7]
-
Release: To release the cells from the block, remove the hydroxyurea-containing medium, wash the cells twice with pre-warmed 1x PBS, and add fresh, pre-warmed complete medium.
Mimosine Synchronization Protocol (for HeLa cells)
-
Cell Seeding: Plate HeLa cells to reach approximately 50% confluency.
-
Mimosine Treatment: Add L-mimosine to the culture medium to a final concentration of 0.5 mM for a late G1 phase arrest.[10] Lower concentrations (0.1-0.2 mM) may not effectively block S phase entry.[10]
-
Incubation: Incubate the cells for 24 hours.[10]
-
Release: Remove the mimosine-containing medium, wash the cells with pre-warmed 1x PBS, and add fresh, pre-warmed complete medium.
Serum Starvation Protocol
-
Cell Seeding: Plate cells in their regular growth medium.
-
Washing: Once the cells have attached, remove the growth medium and wash the cells with serum-free medium.[12]
-
Starvation: Add serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal duration depends on the cell line.[12]
-
Release: To re-stimulate cell cycle entry, replace the serum-free medium with complete growth medium containing serum.
CDK4/6 Inhibitor (Palbociclib) Protocol (for RPE1 cells)
-
Cell Seeding: Plate RPE1 cells to achieve a logarithmic growth phase.
-
Palbociclib Treatment: Add Palbociclib to the culture medium. A concentration greater than 0.1 μM can achieve complete G1 phase arrest in RPE1 cells.[3][15]
-
Incubation: Incubate the cells for 24 hours.[21]
-
Washout: To release the cells, remove the Palbociclib-containing medium, wash the cells, and add fresh complete medium.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the G1/S transition and a typical experimental workflow for cell synchronization.
References
- 1. researchgate.net [researchgate.net]
- 2. flowcytometry-embl.de [flowcytometry-embl.de]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Prereplication Complex Is Blocked by Mimosine through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming | PLOS One [journals.plos.org]
- 15. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin's Double-Edged Sword: A Comparative Analysis of Its Effects on Cancer and Normal Cells
For Immediate Release
A comprehensive review of experimental data reveals that Aphidicolin, a tetracyclic diterpenoid antibiotic, exhibits a differential impact on cancer cells versus their normal counterparts. This analysis, designed for researchers, scientists, and drug development professionals, consolidates quantitative data on cytotoxicity, cell cycle arrest, and apoptosis, while also delving into the underlying signaling pathways and providing detailed experimental methodologies.
This compound is a known inhibitor of DNA polymerases α and δ, enzymes crucial for DNA replication and repair.[1] This inhibitory action forms the basis of its cytotoxic and cell cycle-arresting effects. The data presented herein suggests a therapeutic window for this compound, potentially through selective targeting of the vulnerabilities inherent in cancer cells.
Cytotoxicity: A Tale of Two Cell Types
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A survey of available literature indicates that this compound generally displays a higher potency (lower IC50) against various cancer cell lines compared to normal cells. For instance, one study demonstrated that a concentration of 0.5 µM this compound was sufficient to kill all cells in four human neuroblastoma cell lines, while the viability of normal human embryonal cells was only moderately affected at the same concentration.[1]
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cells | |||
| AtT-20 | Pituitary Tumor | ~1 (induces apoptosis) | [2] |
| Neuroblastoma (various) | Neuroblastoma | 0.5 (induces cell death) | [1] |
| HeLa | Cervical Cancer | Moderately affected at 0.5 µM | [1] |
| H9 | T-cell lymphoma | Moderately affected at 0.5 µM | [1] |
| A549 | Lung Carcinoma | Moderately affected at 0.5 µM | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Moderately affected at 0.5 µM | [1] |
| Normal Cells | |||
| Human Embryonal Cells | Embryonic Fibroblast | Moderately affected at 0.5 µM | [1] |
| Human Diploid Fibroblasts (VH-10) | Fibroblast | Cytotoxicity observed at 10-40 µM | [3] |
Cell Cycle Arrest: Halting the Cancer Cell Engine
This compound is a well-established cell synchronization agent due to its ability to reversibly arrest cells at the G1/S boundary or in the early S phase of the cell cycle. This effect is a direct consequence of inhibiting DNA synthesis. While this arrest occurs in both normal and cancerous cells, the downstream consequences can differ significantly.
In cancer cells, which often have compromised cell cycle checkpoints, a prolonged arrest can trigger apoptotic pathways. For example, in AtT-20 pituitary tumor cells, this compound treatment leads to an increase in the percentage of cells in the G0/G1 phase and a decrease in S phase cells, which is associated with the induction of apoptosis.[2] In contrast, normal cells with intact checkpoint mechanisms may be more likely to pause and repair DNA damage before re-entering the cell cycle upon removal of the drug. Studies on human diploid fibroblasts have shown that this compound can induce a G2 phase block.[3]
| Cell Type | Effect on Cell Cycle | Key Observations | Reference |
| Cancer Cells (AtT-20) | G0/G1 Arrest | Increased percentage of G0/G1 phase cells, decreased S phase cells. | [2] |
| Normal Cells (Human Diploid Fibroblasts) | G2 Arrest | Two-fold increase in the G2 phase population after 4 days of treatment. | [3] |
Induction of Apoptosis: Pushing Cancer Cells Towards Self-Destruction
A critical differentiator in the action of this compound is its ability to preferentially induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells. In AtT-20 cancer cells, this compound-induced apoptosis is linked to the activation of the p53 signaling pathway.[2]
The differential apoptotic response may be attributed to the inherent genomic instability and dysfunctional checkpoint controls in cancer cells. When DNA replication is stalled by this compound, cancer cells are less equipped to manage the resulting stress, leading to the activation of pro-apoptotic signals. While direct comparative quantitative data on apoptosis rates are limited, the available evidence points towards a greater propensity for apoptosis in cancer cells.
Signaling Pathways: Unraveling the Molecular Mechanisms
The differential response to this compound in cancer versus normal cells is governed by complex signaling networks. Key pathways implicated include the p53 and the DNA damage response (DDR) pathways involving checkpoint kinases Chk1 and Chk2.
In cancer cells with functional p53, this compound-induced replication stress leads to p53 activation, which in turn can upregulate pro-apoptotic and cell cycle arrest genes like GADD45β.[2] In both cancer and normal cells, replication stress activates the ATR-Chk1 and ATM-Chk2 pathways, leading to cell cycle arrest. However, in cancer cells with defective checkpoints, this arrest is often unsustainable, leading to apoptosis. Normal cells, in contrast, are more likely to utilize these checkpoint activations to facilitate DNA repair and ensure survival. Evidence suggests that both Chk1 and Chk2 are phosphorylated in response to this compound in both HCT116 colon cancer cells and normal human fibroblasts.[4]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[8]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Culture and treat cells with this compound as previously described.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C at this stage.[10][11]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to eliminate staining of double-stranded RNA.[10][12]
-
Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]
Conclusion
The compiled data indicates that this compound holds promise as a selective anti-cancer agent, primarily due to its ability to exploit the inherent weaknesses in cancer cell cycle regulation and DNA damage response. While it induces a temporary cell cycle arrest in normal cells, it can push cancer cells towards apoptosis. The differential activation of signaling pathways, particularly the p53 pathway in responsive cancer cells, underscores the molecular basis for this selectivity. Further research focusing on direct comparative studies across a wider range of cancer and normal cell types is warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for its efficacy. The provided experimental protocols serve as a foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces 6-thioguanine resistant mutants in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validating the Reversibility of Aphidicolin Treatment: A Comparative Guide for Cell Cycle Synchronization
Aphidicolin, a tetracyclic diterpenoid antibiotic, is a widely used pharmacological agent for synchronizing eukaryotic cells at the G1/S boundary or in the early S phase of the cell cycle.[1] Its utility stems from its specific and reversible inhibition of DNA polymerases α and δ, crucial enzymes for DNA replication.[2] This guide provides a comprehensive overview of the experimental validation of this compound's reversibility, compares its performance with other common synchronization methods, and details the underlying molecular pathways and experimental protocols.
Mechanism of Action and Reversibility
This compound arrests the cell cycle by interfering with DNA synthesis.[3] By inhibiting DNA polymerase α, it prevents the initiation and elongation of DNA replication forks.[2] This blockade is reversible; upon removal of this compound, cells can resume DNA synthesis and progress synchronously through the cell cycle.[3][4] This characteristic makes this compound a valuable tool for studying cell cycle-dependent processes.
Experimental Validation of Reversibility
The most common method to validate the reversibility of this compound treatment is flow cytometry, which measures the DNA content of individual cells in a population. A typical experimental workflow involves:
-
Treatment: Asynchronously growing cells are incubated with an effective concentration of this compound for a specific duration to induce cell cycle arrest.
-
Washout: The this compound-containing medium is removed, and the cells are washed to eliminate the inhibitor.
-
Release and Time-Course Analysis: Fresh medium is added, and cell samples are collected at various time points post-washout.
-
Flow Cytometry: The collected cells are fixed, stained with a DNA-binding fluorescent dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Successful reversal of the cell cycle block is demonstrated by a time-dependent progression of the synchronized cell population from the G1/S boundary into and through the S and G2/M phases.
Comparative Performance of this compound
This compound is often compared to other chemical agents used for cell cycle synchronization, such as hydroxyurea and thymidine. Each method has distinct advantages and disadvantages.
| Synchronization Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Inhibits DNA polymerases α and δ[2] | Highly specific and reversible; low cytotoxicity at effective concentrations.[5] | Can induce replication stress and a DNA damage response.[4][6] |
| Hydroxyurea | Inhibits ribonucleotide reductase, depleting the dNTP pool.[7] | Effective at arresting cells in early S phase.[5] | Can cause DNA damage and may not be as readily reversible as this compound.[4][7] |
| Thymidine (Double Block) | High concentrations of thymidine inhibit DNA synthesis through feedback inhibition of dCTP production.[1] | A well-established and effective method for G1/S synchronization. | Time-consuming; can lead to imbalanced cell growth and chromosomal aberrations.[4] |
Quantitative Data on Reversibility
The following table summarizes representative data on the cell cycle distribution of cells after this compound treatment and subsequent release, as determined by flow cytometry.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Asynchronous (Control) | 61 | 12 | 27 |
| 15h this compound (30 µM) | 18 | 80 | 2 |
| Reference: | [8][9] | [8][9] | [8][9] |
Experimental Protocols
This compound-Induced Cell Cycle Synchronization and Release
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Plating: Plate cells at a density that will not lead to confluence by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium at a final concentration of 1-5 µg/mL. Incubate for 12-24 hours. The optimal concentration and duration should be determined empirically.
-
Washout: Aspirate the this compound-containing medium. Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Release: Add fresh, pre-warmed complete culture medium to the cells. This marks time zero of the release.
-
Sample Collection: At desired time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) post-release, harvest cells by trypsinization.
-
Cell Fixation: Wash the collected cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C until analysis.
-
Staining and Flow Cytometry: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A. Analyze the samples on a flow cytometer.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating this compound Reversibility
Caption: A flowchart illustrating the key steps in validating the reversibility of this compound treatment.
This compound-Induced Replication Stress and DNA Damage Response
While effective for synchronization, this compound can induce replication stress by stalling replication forks.[10] This can trigger the ATR-Chk1 signaling pathway, a key component of the DNA damage response.[4][10]
Caption: The signaling cascade initiated by this compound-induced replication stress.
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of five specific cell cycle inhibitors using a T cell lymphoma cell line synchrony/release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stochastic Endogenous Replication Stress Causes ATR-Triggered Fluctuations in CDK2 Activity that Dynamically Adjust Global DNA Synthesis Rates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synchronized Cell Populations: A Comparative Guide to Aphidicolin and Other Methods
For researchers in cell biology, genetics, and drug development, obtaining a homogenous population of cells at a specific stage of the cell cycle is a critical prerequisite for robust and reproducible experiments. Chemical agents that induce cell cycle arrest are widely employed for this purpose, with Aphidicolin being a prominent choice for synchronization at the G1/S boundary or in early S phase. This guide provides a comprehensive comparison of this compound with other synchronization methods, focusing on the purity of the resulting cell population, and is supported by experimental data and detailed protocols.
Comparison of Cell Synchronization Methods
The effectiveness of a synchronization protocol is primarily determined by the percentage of cells arrested at the desired cell cycle stage. The following table summarizes the reported purity of cell populations synchronized by this compound and other common methods.
| Synchronization Method | Target Cell Cycle Stage | Reported Purity/Efficiency | Cell Type(s) | Reference(s) |
| This compound | G1/S boundary or early S phase | ~80% of cells in S phase after release | RPE1 | [1][2] |
| ~50% of cells in early S phase | Pea root meristem | [3] | ||
| 80% of cells in S phase | Crypthecodinium cohnii | [4] | ||
| Hydroxyurea (HU) | Early S phase | ~51% of cells in S phase | RPE1 | [2][5] |
| Thymidine-Nocodazole Block | Mitosis (G2/M) | ~91% mitotic cells | U2OS | [6] |
| Nocodazole/Aphidicolin (two-step) | G2 phase | Close to 100% of cells in G2 | Giardia intestinalis | [7] |
| Mitotic Selection | Mitosis (M phase) | Relatively pure early G1 phase cells after replating | CHO | [8] |
| Centrifugal Elutriation | G1, S, G2/M phases | Purity comparable to mitotic selection and cell sorting | CHO | [8] |
Experimental Protocols
Accurate assessment of cell synchronization requires precise experimental execution. Below are detailed protocols for this compound-based synchronization and subsequent purity analysis using flow cytometry.
This compound-Induced Cell Synchronization
This protocol is a general guideline and may require optimization for different cell lines.
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at a density that will not lead to confluency during the treatment period.
-
Allow cells to adhere and enter exponential growth (typically 24 hours).
-
Add this compound to the culture medium to a final concentration of 2.5-10 µg/mL.[1][9]
-
Incubate the cells for 12-24 hours. The optimal time will vary depending on the cell line's doubling time.[1][10]
-
To release the cells from the block, aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will synchronously progress through the S phase. Samples for analysis can be collected at various time points post-release (e.g., 4-6 hours for S phase analysis).[1]
Purity Assessment by Flow Cytometry (DNA Content Analysis)
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest synchronized and control (asynchronous) cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1 (2N DNA content), S (>2N to <4N), and G2/M (4N) phases.
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the cellular mechanisms involved, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in synchronizing cells with this compound and assessing the population purity via flow cytometry.
Caption: A diagram showing how this compound inhibits DNA polymerase α, leading to replication fork stalling and activation of the ATR-mediated DNA damage response pathway.
Concluding Remarks
This compound is an effective and widely used agent for synchronizing cells at the G1/S transition, often achieving a high purity of S-phase cells upon release.[1][2] However, it is crucial to acknowledge that chemical synchronization methods, including this compound, are not without potential side effects. These can include the induction of a DNA damage response and cellular stress, which may influence experimental outcomes.[11][12][13] Therefore, the choice of synchronization method should be carefully considered based on the specific research question and cell type. For applications requiring unperturbed cells, physical methods like centrifugal elutriation or mitotic selection, although potentially yielding fewer cells, may be more appropriate.[8][14] Regardless of the method chosen, rigorous assessment of cell cycle distribution by techniques such as flow cytometry is essential to validate the purity of the synchronized population and ensure the reliability of downstream analyses.
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Synchrony in Giardia intestinalis Cultures Achieved by Using Nocodazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell synchrony techniques. I. A comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imtm.cz [imtm.cz]
- 13. mdpi.com [mdpi.com]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Safety Operating Guide
Navigating the Safe Disposal of Aphidicolin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Aphidicolin, a potent inhibitor of DNA polymerase, requires careful handling not only during experimental use but also through its final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.
The primary directive from safety data sheets (SDS) is to manage this compound waste in accordance with all applicable national, regional, and local regulations.[1][2][3] This typically involves disposal through a licensed professional waste disposal service.[1][2][3] Direct disposal into drains or regular trash is not appropriate.[1][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, nitrile gloves, and protective eyewear.[2][5] In the event of a spill, avoid generating dust if handling the solid form.[1][3] For liquid spills, use an absorbent material to contain and collect the waste.[4]
This compound Waste Disposal Workflow
The following diagram outlines the standard operating procedure for the collection and disposal of this compound waste, from the point of generation to final pickup by a certified waste management provider.
Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as solid hazardous waste. Reusable glassware must be decontaminated. The initial rinses of this glassware should be collected as hazardous liquid waste.[6]
2. Container Management:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6]
-
Label the waste container clearly with "Hazardous Waste" and the name "this compound." Note the concentration if applicable.
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
3. Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous waste and should be handled as such.[1]
-
For containers that held solid this compound, ensure they are fully empty.
-
For containers that held a solution of this compound, the container should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the substance.[6]
4. Arranging for Final Disposal:
-
Once the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6]
-
Do not attempt to treat or inactivate this compound waste unless you have a specifically approved and validated protocol from your EHS department. Standard safety data sheets do not provide methods for chemical inactivation.[1][2][4]
Summary of Safety and Disposal Information
The following table summarizes key information from various safety data sheets regarding the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Disposal Method | Must be disposed of in accordance with national and local regulations. Leave in original containers and do not mix with other waste. | [1] |
| Container Handling | Handle uncleaned containers as you would the product itself. | [1] |
| Spill Cleanup (Solid) | Take up dry. Avoid dust generation. Dispose of properly. | [1][3] |
| Spill Cleanup (Liquid) | Take up with liquid-absorbent material. Dispose of properly. | [4] |
| Environmental Precautions | Do not let the product enter drains. | [1][4] |
| Personal Protective Equipment | Handle with impervious gloves. Use a face shield and safety glasses. | [1][2] |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS office for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aphidicolin
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Aphidicolin, a potent inhibitor of DNA polymerase. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
While some safety data sheets (SDS) classify this compound as not hazardous under the OSHA Hazard Communication Standard, others indicate it may cause skin, eye, and respiratory irritation[1][2][3][4][5]. Due to these conflicting reports and the fact that its toxicological properties have not been fully investigated, a cautious approach is recommended[2][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Weighing and Aliquoting Powder | Double pair of nitrile gloves | Chemical safety goggles | Disposable lab coat | NIOSH/MSHA or European Standard EN 149 approved respirator if not handled in a certified chemical fume hood or if irritation symptoms are experienced[1]. |
| Preparing Solutions | Double pair of nitrile gloves | Chemical safety goggles or a face shield if there is a splash hazard | Disposable lab coat | Not generally required if performed in a well-ventilated area or chemical fume hood |
| Administering to Cell Cultures | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Spill Cleanup | Double pair of nitrile gloves | Chemical safety goggles and a face shield | Disposable lab coat | NIOSH/MSHA or European Standard EN 149 approved respirator |
| Waste Disposal | Double pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
Note: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will further enhance safety.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have a spill kit accessible. The kit should contain absorbent materials, a waste container, and appropriate cleaning agents.
2. Handling the Solid Compound:
-
Perform all manipulations of powdered this compound within a chemical fume hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weigh boats.
-
When weighing, do so gently to avoid creating airborne dust.
-
If preparing a solution, slowly add the solvent to the solid to prevent splashing. This compound is soluble in methanol, DMSO, and ethanol, but poorly soluble in water[6].
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Properly dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, goggles, lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
Storage:
-
Keep this compound containers tightly closed in a dry, cool, and well-ventilated area[1].
-
For long-term storage, it is recommended to keep it refrigerated and protected from light at 2-8°C[3][6].
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not pour this compound solutions down the drain[3].
-
Sharps: Any contaminated sharps, such as pipette tips, should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound should be treated as chemical waste.
-
Follow your institution's specific guidelines for chemical waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal service.
-
Since this compound is an antibiotic, autoclaving may be a suitable method for inactivation prior to disposal, as recommended for antibiotic waste by the NIH[7]. However, consult with your institution's safety office to confirm the appropriate procedure.
Visualizing the Workflow: Safe Handling of this compound
To further clarify the procedural steps, the following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
